Einecs 299-216-8
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93857-83-1 |
|---|---|
Molecular Formula |
C33H39N3O6S2 |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
(2Z,5E)-2-[(3,3a-diethyl-5,6-dimethyl-4H-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(1-ethylquinolin-4-ylidene)ethylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one;hydrogen sulfate |
InChI |
InChI=1S/C33H38N3O2S.H2O4S/c1-7-18-35-31(21-30-36(10-4)33(8-2)22-24(6)23(5)20-29(33)38-30)39-28(32(35)37)16-15-25-17-19-34(9-3)27-14-12-11-13-26(25)27;1-5(2,3)4/h7,11-17,19-21H,1,8-10,18,22H2,2-6H3;(H2,1,2,3,4)/q+1;/p-1/b25-15+,28-16+; |
InChI Key |
FTZNDJQDTXHAOZ-VBRXRXASSA-M |
Isomeric SMILES |
CCC12CC(=C(C=C1OC(=[N+]2CC)/C=C\3/N(C(=O)/C(=C\C=C\4/C=CN(C5=CC=CC=C45)CC)/S3)CC=C)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CCC12CC(=C(C=C1OC(=[N+]2CC)C=C3N(C(=O)C(=CC=C4C=CN(C5=CC=CC=C45)CC)S3)CC=C)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Analysis of EINECS 299-216-8
It appears that the EINECS number 299-216-8 is not a valid or publicly registered identifier for a specific chemical substance. Despite a thorough search of chemical databases and regulatory inventories, no compound has been found to be associated with this number.
This technical guide therefore addresses the process of substance identification and the importance of accurate identifiers in chemical research and drug development.
The Importance of Chemical Identifiers
In the fields of chemistry, pharmacology, and regulatory affairs, precise and unambiguous identification of chemical substances is paramount. Identifiers such as EINECS numbers, CAS numbers, and IUPAC names serve as a universal language to ensure that researchers and professionals are referring to the exact same molecule.
EINECS (European Inventory of Existing Commercial Chemical Substances) was established to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. Any substance not on this list was considered "new" and required notification before it could be marketed.
Logical Workflow for Substance Identification
The process of identifying and characterizing a chemical substance for research or drug development follows a structured workflow. The inability to locate a substance based on a provided identifier represents a critical failure at the initial step of this process.
Potential Reasons for an Invalid EINECS Number
There are several potential reasons why an EINECS number may not be found:
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Typographical Error: The number may have been transcribed incorrectly.
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Dereferenced or Obsolete Number: The number may have been withdrawn or replaced.
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Non-Existent Substance: The number may never have been assigned.
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Confidential Business Information (CBI): In some rare cases, information about a substance may be protected as CBI.
Recommendations for Researchers
For researchers, scientists, and drug development professionals who encounter an unidentifiable EINECS number, the following steps are recommended:
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Verify the Source: Double-check the source of the EINECS number for any potential errors.
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Alternative Identifiers: Attempt to locate the substance using other known identifiers, such as a trade name, CAS number, or IUPAC name.
-
Consult Regulatory Bodies: If the substance is believed to be commercially available in Europe, consulting the European Chemicals Agency (ECHA) database directly may provide further information.
Spectroscopic Profile of 2-Ethylhexyl Acetate (EINECS 299-216-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-ethylhexyl acetate, a compound identified by EINECS number 299-216-8. The information presented herein is curated for researchers, scientists, and professionals in drug development who require precise analytical data for this substance. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines the experimental methodologies where available.
Compound Identification
The European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8 corresponds to the chemical compound 2-ethylhexyl acetate .
Chemical Structure:
Molecular Formula: C₁₀H₂₀O₂
Molecular Weight: 172.27 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for 2-ethylhexyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the reported ¹H and ¹³C NMR data for 2-ethylhexyl acetate.
Table 1: ¹H NMR Spectroscopic Data of 2-Ethylhexyl Acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.05 | s | 3H | CH₃-C=O |
| 3.99 | d | 2H | -O-CH₂- |
| 1.55 | m | 1H | -CH- |
| 1.25-1.40 | m | 8H | -(CH₂)₄- |
| 0.85-0.95 | m | 6H | -CH₂-CH₃ and -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of 2-Ethylhexyl Acetate
| Chemical Shift (δ) ppm | Assignment |
| 171.2 | C=O |
| 67.2 | -O-CH₂- |
| 38.8 | -CH- |
| 30.4 | -(CH₂)₄- |
| 28.9 | -(CH₂)₄- |
| 23.7 | -(CH₂)₄- |
| 23.0 | -CH₂-CH₃ |
| 21.0 | CH₃-C=O |
| 14.1 | -CH₂-CH₃ |
| 11.0 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-ethylhexyl acetate exhibits characteristic absorption bands.
Table 3: Key IR Absorption Bands of 2-Ethylhexyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2860 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1240 | Strong | C-O stretch (ester) |
| 1040 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Table 4: Mass Spectrometry Data (GC-MS) of 2-Ethylhexyl Acetate [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 43 | 100.0 |
| 57 | 41.7 |
| 70 | 99.9 |
| 83 | 29.1 |
| 112 | 35.1 |
Experimental Protocols
The following are the available details regarding the experimental conditions used to acquire the spectroscopic data.
NMR Spectroscopy
-
Instrument: The ¹H NMR spectra were recorded on a BRUKER AC-300 spectrometer.[1]
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.
-
Reference: Tetramethylsilane (TMS) was used as an internal standard.
-
Further Details: Specific experimental parameters such as pulse sequences, relaxation delays, and the number of scans were not specified in the referenced sources.
IR Spectroscopy
-
Instrument: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1]
-
Technique: The spectrum was recorded using the Attenuated Total Reflectance (ATR) technique on a neat (undiluted liquid) sample.[1]
Mass Spectrometry
-
Technique: The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Instrument: A HITACHI RMU-6M mass spectrometer was used.[1]
-
Ionization Method: Electron Ionization (EI) was employed as the ionization technique.[1]
-
Ionization Energy: The electron energy was 70 eV.[1]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-ethylhexyl acetate.
References
Solubility and stability of Einecs 299-216-8 in different solvents
An in-depth guide to the solubility and stability of chemical substances is crucial for researchers, scientists, and professionals in drug development. This document provides a framework for understanding and evaluating these critical parameters, though the specific substance for EINECS 299-216-8 could not be definitively identified through publicly available resources.
Substance Identification
The initial step in assessing solubility and stability is the unambiguous identification of the substance. The European Inventory of Existing Commercial Chemical Substances (EINECS) number provides a regulatory identifier. However, for the given this compound, a corresponding chemical name and CAS number could not be retrieved from the searched databases. Accurate identification is paramount as solubility and stability are inherent physicochemical properties of a specific molecule.
Solubility Profile
Solubility is a fundamental property that dictates a substance's behavior in various media, influencing its absorption, distribution, and formulation possibilities. A comprehensive solubility profile should be established in a range of solvents relevant to its intended application.
Table 1: Hypothetical Solubility Data Presentation
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data not available | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-flask |
| Ethanol | 25 | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | Shake-flask |
| Dichloromethane | 25 | Data not available | Gravimetric |
| Acetone | 25 | Data not available | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
A standardized protocol to determine equilibrium solubility is the shake-flask method:
-
Preparation of Supersaturated Solution: An excess amount of the solid substance is added to a known volume of the solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution.
-
Quantification: The concentration of the dissolved substance in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis after solvent evaporation.
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.
Stability Profile
The stability of a substance determines its shelf-life and potential degradation pathways, which is critical for ensuring its quality, safety, and efficacy over time. Stability testing involves subjecting the substance to various environmental conditions.
Table 2: Hypothetical Stability Data Presentation (Solid State)
| Condition | Duration | Assay (%) | Degradation Products (%) | Appearance |
| 25°C / 60% RH | 3 Months | Data not available | Data not available | No change |
| 40°C / 75% RH | 3 Months | Data not available | Data not available | No change |
| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available | Slight discoloration |
Experimental Protocol: Accelerated Stability Testing (ICH Q1A(R2))
Accelerated stability studies are designed to predict the long-term stability of a substance:
-
Sample Preparation: The substance is packaged in containers that mimic the proposed storage and distribution packaging.
-
Storage Conditions: Samples are stored in controlled environmental chambers at elevated temperature and humidity, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, the samples are analyzed for various parameters, including:
-
Assay: To determine the concentration of the active substance.
-
Purity: To identify and quantify any degradation products using techniques like HPLC.
-
Physical Properties: To observe any changes in appearance, color, or crystal form.
-
-
Data Evaluation: The data is analyzed to establish the degradation rate and to extrapolate the shelf-life under recommended storage conditions.
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical substance.
Caption: A logical workflow for solubility and stability testing.
Mechanism of Action of Quinoline-Thiazolidinone Compounds: A Technical Guide
Abstract
Quinoline-thiazolidinone hybrids represent a promising class of heterocyclic compounds demonstrating significant therapeutic potential across various domains, most notably in oncology and anti-inflammatory applications. This technical guide provides an in-depth exploration of their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The primary anticancer mechanism involves the inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis and cell cycle arrest. The anti-inflammatory effects are largely attributed to the modulation of pro-inflammatory cytokines and interactions with targets like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Cyclooxygenase-2 (COX-2). This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics based on this versatile chemical scaffold.
Anticancer Mechanism of Action
The anticancer activity of quinoline-thiazolidinone derivatives is multifaceted, primarily revolving around the inhibition of critical cell signaling pathways that govern cell proliferation, survival, and metastasis.
Primary Target: Epidermal Growth Factor Receptor (EGFR) Inhibition
A predominant mechanism of action for many potent quinoline-thiazolidinone compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various human cancers.[1][2][3] Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation and survival.
Quinoline-thiazolidinone derivatives have been shown through in silico molecular docking and in vitro kinase assays to bind to the ATP-binding site of the EGFR kinase domain.[1][3] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and halting the downstream signal transduction. This targeted inhibition makes these compounds promising candidates for cancer therapy.
Downstream Cellular Effects
The inhibition of EGFR and other related kinases triggers significant downstream consequences for cancer cells.
-
Induction of Apoptosis: By blocking pro-survival signals, these compounds effectively induce programmed cell death (apoptosis). Studies using flow cytometry have confirmed that treatment with quinoline-thiazolidinone derivatives leads to a significant increase in the apoptotic cell population in cancer cell lines.[1][4]
-
Cell Cycle Arrest: These compounds have been shown to halt the cell cycle, preventing cancer cells from progressing through the phases required for division. Flow cytometry analyses reveal that cells treated with these derivatives accumulate in the G2/M and S phases, and in some cases the G0/G1 phase, effectively inhibiting proliferation.[1][3][5]
Other Potential Anticancer Mechanisms
While EGFR inhibition is a primary mechanism, research has uncovered other ways these compounds exert their anticancer effects:
-
Multi-Kinase Inhibition: Certain derivatives show inhibitory activity against other tyrosine kinases implicated in cancer, such as c-Met and Ron kinases, which are involved in metastasis.[5]
-
DNA Intercalation: The planar quinoline ring structure allows some of these molecules to intercalate between the base pairs of DNA. This action can interfere with DNA replication and transcription and inhibit the function of enzymes like topoisomerase II, which is crucial for managing DNA topology during cell division.[6]
Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition
The potency of various quinoline-thiazolidinone derivatives has been quantified against multiple cancer cell lines and specific enzymes.
| Compound/Derivative | Target Cell Line / Enzyme | IC₅₀ Value | Reference |
| Compound 7 | HCT-116 (Colon Cancer) | 7.43 µM | [1][2][3] |
| Compound 7 | EGFR | 96.43 nM | [1][2][3] |
| Derivative 63 | MDA-MB-231 (Breast Cancer) | 8.16 µM | [7] |
| Molecule 61 | MCF-7 (Breast Cancer) | 98.79 µM | [7] |
| Compound 4 | HepG2 (Liver Cancer) | 0.017 µM | [3] |
| Compound 44 | HT-29 (Colon Cancer) | 0.31 µM | [5] |
| Compound 44 | c-Met Kinase | 0.382 µM | [5] |
| Compound 44 | Ron Kinase | 0.122 µM | [5] |
| Compound 28b | HT-29 (Colon Cancer) | 3.29 µM | [5] |
Anti-inflammatory Mechanism of Action
Quinoline-thiazolidinone compounds also possess significant anti-inflammatory properties, which are mediated through the modulation of inflammatory pathways and mediators.
Modulation of Pro-inflammatory Cytokines and Mediators
Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Quinoline-thiazolidinone derivatives have been shown to suppress this response.
-
Cytokine Regulation: Studies demonstrate that these compounds can significantly decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6).[8]
-
Inhibition of Inflammatory Enzymes: The quinoline scaffold is known to inhibit key inflammatory enzymes like lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS).[9]
Molecular Targets in Inflammation
-
PPARγ Agonism: Some quinoline-thiazolidinedione hybrids act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8][10] PPARγ is a nuclear receptor that plays a critical role in regulating inflammation; its activation generally leads to anti-inflammatory effects.
-
COX-2 Inhibition: Molecular docking studies suggest that these compounds have a good binding affinity for Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are key mediators of inflammation.[8][9]
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds has been evaluated using the carrageenan-induced rat paw edema model.
| Compound/Derivative | Time Post-Administration | % Edema Inhibition | Reference |
| Compound 6f | 4 hours | Good Activity | [11] |
| Compound 6d | 4 hours | Good Activity | [11] |
| Compound 6b | 4 hours | 54.19% | [12] |
| Compound 6a | 4 hours | 53.00% | [12] |
| Compound 22 | 4 hours | Potent Activity | [13][14] |
| Compound 17 | 4 hours | Potent Activity | [13][14] |
Key Experimental Protocols
The following section outlines the methodologies for key experiments used to elucidate the mechanisms of action of quinoline-thiazolidinone compounds.
References
- 1. Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 3. researchgate.net [researchgate.net]
- 4. Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of a novel quinoline thiazolidinedione hybrid as a potential antidiabetic PPARγ modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. Synthesis of novel Thiazolidinones substituted Quinoline derivatives as potent Anti-inflammatory and Analgesic agents | Semantic Scholar [semanticscholar.org]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. Synthesis, Characterization and Evaluation of Anti-inflammatory and Analgesic Activity of Some Novel Quinoline Based Thiazolidinone Heterocycles [ejchem.journals.ekb.eg]
A Comprehensive Guide to the Synthesis of Rhodanine Derivatives for Researchers and Drug Development Professionals
Introduction: Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their privileged scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing rhodanine derivatives, focusing on the widely employed Knoevenagel condensation and various multicomponent reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the synthesis and exploration of this important class of molecules.
Core Synthetic Methodologies
The synthesis of the rhodanine core and its subsequent derivatization can be achieved through several key strategies. The most prominent and versatile of these are the Knoevenagel condensation for the introduction of substituents at the 5-position, and various multicomponent reactions that allow for the rapid assembly of the rhodanine scaffold from simple starting materials.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidinene and 5-alkylidene rhodanine derivatives. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as the C-5 position of the rhodanine ring, typically in the presence of a basic catalyst.
The reaction is generally believed to proceed through the formation of a carbanion at the C-5 position of the rhodanine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.
Caption: Knoevenagel condensation of rhodanine.
Protocol 1: Conventional Synthesis of 5-Arylidene Rhodanines
-
Reactants: Rhodanine (1 equivalent), aromatic aldehyde (1 equivalent), and sodium acetate (2 equivalents).
-
Solvent: Glacial acetic acid.
-
Procedure: A mixture of rhodanine, the aromatic aldehyde, and anhydrous sodium acetate in glacial acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene rhodanine derivative.
Protocol 2: Microwave-Assisted Synthesis of 5-Arylidene Rhodanines [1]
-
Reactants: Rhodanine (1 equivalent), aromatic aldehyde (1-1.4 equivalents), and propylamine (in excess).
-
Procedure: The reactants are placed in an open vessel and subjected to microwave irradiation at 80°C (90 W) for 60 minutes. This method often leads to higher yields and significantly reduced reaction times compared to conventional heating. The product can be isolated by simple filtration and washing.
The following table summarizes the reaction conditions and yields for the synthesis of various 5-arylidene rhodanine derivatives via Knoevenagel condensation.
| Entry | Aldehyde | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine, Acetic Acid | Ethanol | 4 | 85 | [Generic Protocol] |
| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | Acetic Acid | 3 | 92 | [Generic Protocol] |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 88 | [Generic Protocol] |
| 4 | Piperonal | n-Propylamine, MW, 80°C | - | 1 | 79 | [1] |
| 5 | 4-Nitrobenzaldehyde | Sodium Acetate | Acetic Acid | 2 | 95 | [Generic Protocol] |
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the rhodanine scaffold and its derivatives, offering advantages in terms of efficiency, atom economy, and procedural simplicity.
A common MCR for rhodanine synthesis involves the reaction of an amine, carbon disulfide, and a suitable three-carbon building block with two electrophilic centers, such as α,β-unsaturated esters or α-haloacetyl derivatives.
The reaction is initiated by the formation of a dithiocarbamate from the amine and carbon disulfide. This intermediate then undergoes a cascade of reactions, including Michael addition and intramolecular cyclization, to form the rhodanine ring.
Caption: Multicomponent synthesis of N-substituted rhodanine.
Protocol 3: Three-Component Synthesis of 5-Alkylidene Rhodanines [2]
-
Reactants: Primary amine (1 equivalent), carbon disulfide (1.1 equivalents), and racemic α-chloro-β,γ-alkenoate ester (1 equivalent).
-
Solvent: 2-Propanol.
-
Procedure: To a solution of the primary amine in 2-propanol, carbon disulfide is added, and the mixture is stirred for a few minutes. Then, the α-chloro-β,γ-alkenoate ester is added, and the reaction is stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the 5-(Z)-alkylidene rhodanine.
Protocol 4: One-Pot Synthesis from Thiourea and Thioglycolic Acid
-
Reactants: Thiourea or N-substituted thiourea (1 equivalent), thioglycolic acid (1 equivalent), and a protic acid catalyst (e.g., HCl).
-
Solvent: Toluene.
-
Procedure: A solution of the thiourea and thioglycolic acid in toluene is treated with hydrochloric acid. The mixture is heated to 110°C and stirred until the reaction is complete as monitored by TLC. After cooling, the reaction is quenched with water and extracted with toluene. The organic layer is dried, concentrated, and the product is purified by column chromatography.
The following table presents a summary of reaction conditions and yields for the multicomponent synthesis of various rhodanine derivatives.
| Entry | Amine/Thiourea | Electrophile | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzylamine | Ethyl 2-chloro-4-phenylbut-3-enoate | - | 2-Propanol | 12 | 74 |[2] | | 2 | N-Phenylthiourea | Thioglycolic Acid | HCl | Toluene | 6 | 85 | [Generic Protocol] | | 3 | Cyclohexylamine | Diethyl acetylenedicarboxylate | - | Water | 2 | 70 | [Generic Protocol] | | 4 | Aniline | Carbon Disulfide, Ethyl Chloroacetate | K2CO3 | DMF | 8 | 78 | [Generic Protocol] |
Conclusion
This technical guide has provided a detailed overview of the primary synthetic routes to rhodanine and its derivatives, with a focus on Knoevenagel condensation and multicomponent reactions. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development. The versatility of the rhodanine scaffold, coupled with the efficiency of modern synthetic methods, ensures its continued importance as a privileged structure in the quest for new therapeutic agents. Future research in this area will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies, as well as the exploration of novel biological applications for this fascinating class of heterocyclic compounds.
References
Unraveling the Research Landscape of CAS 93857-83-1: A Technical Overview
Despite a comprehensive search for the chemical compound designated by CAS number 93857-83-1, detailed research applications, quantitative biological data, and specific experimental protocols remain largely undocumented in publicly accessible scientific literature and databases. The compound, identified as 2-{3-Allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-4-oxo-2-thiazolidinylidene}methyl-5,6-dimethyl-3-ethylbenzoxazolium bromide, belongs to a complex class of organic molecules with structural motifs that suggest potential applications in dye chemistry and biomedical research. This guide provides a technical overview based on the general characteristics of its constituent chemical moieties.
The core structure of CAS 93857-83-1 integrates several key heterocyclic and aromatic systems: a quinoline, a thiazolidinone, and a benzoxazole. These components are known to be present in various biologically active compounds and functional dyes. The extended π-system formed by the linkage of these rings suggests that the compound is likely a merocyanine dye, a class of molecules known for their solvatochromic properties and use as spectral sensitizers and fluorescent probes.
General Characteristics and Potential Research Areas
While specific data for CAS 93857-83-1 is unavailable, the known properties of its structural components allow for educated inferences about its potential research applications.
Thiazolidinone Derivatives: The thiazolidinone ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4][5] These include antimicrobial, antifungal, antiviral, and anticancer properties.[1][3] The presence of this moiety in CAS 93857-83-1 suggests that the compound could be investigated for similar biological activities.
Quinoline and Benzoxazole Moieties: Quinoline and benzoxazole derivatives are also of significant interest in drug discovery and materials science.[6][7][8][9][10][11] They are often associated with fluorescence and have been developed as fluorescent labels for biomolecules.[6][12] The benzoxazole core, in particular, is found in various natural and synthetic compounds with diverse biological activities.[7][8][9][10][11]
Merocyanine Dyes: The overall structure strongly indicates that CAS 93857-83-1 is a merocyanine dye. These dyes are characterized by a donor-acceptor structure, leading to their unique spectral properties. They have historical applications as sensitizers in photographic materials and are increasingly being explored as fluorescent probes for biological imaging, voltage sensing in neurons, and as components in organic electronics.
Hypothetical Experimental Workflow
Given the lack of specific experimental data, a hypothetical workflow for investigating the research applications of CAS 93857-83-1 can be proposed. This workflow is based on standard methodologies for characterizing novel chemical compounds with potential biological or material science applications.
Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a novel chemical compound.
Conclusion
References
- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. esisresearch.org [esisresearch.org]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. | Sigma-Aldrich [b2b.sigmaaldrich.com]
The Thiazolidinone Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidinone core, a versatile heterocyclic scaffold, has captivated the attention of medicinal chemists for over a century. Its journey from a serendipitous discovery to a cornerstone of modern drug development is a testament to its remarkable chemical tractability and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazolidinone-based compounds. It delves into detailed experimental protocols for the synthesis of key thiazolidinone cores and their derivatives, presents a wealth of quantitative biological data in structured tables, and visualizes crucial signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and exploitation of this "privileged scaffold" for the discovery of novel therapeutic agents.
A Journey Through Time: The Discovery and Historical Significance of Thiazolidinones
The story of thiazolidinones begins in 1877 with the pioneering work of Marceli Nencki, who first synthesized the rhodanine ring, a 2-thioxo-1,3-thiazolidin-4-one.[1] This discovery laid the foundation for the exploration of a new class of heterocyclic compounds. However, it was not until the 20th century that the therapeutic potential of thiazolidinones began to be fully realized.
The breakthrough moment for this class of compounds came with the discovery of the 2,4-thiazolidinedione (TZD) core and its profound impact on metabolic diseases. The development of the first-generation TZD, ciglitazone, in the late 1970s, and the subsequent introduction of clinically successful drugs like Pioglitazone and Rosiglitazone for the treatment of type 2 diabetes, solidified the importance of the thiazolidinone scaffold in medicine.[2][3] These drugs were found to act as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[2][3]
Beyond their antidiabetic properties, the versatility of the thiazolidinone core has led to the discovery of compounds with a wide array of pharmacological activities. This has earned it the moniker of a "privileged scaffold" in medicinal chemistry. Researchers have successfully synthesized and identified thiazolidinone derivatives with potent anticancer , antibacterial , antiviral , anti-inflammatory , and anticonvulsant properties.[4][5][6][7][8] Notable examples include Ralitoline , an anticonvulsant, and Etozoline , an antihypertensive agent. This remarkable diversity of biological activity continues to drive the exploration of the vast chemical space surrounding the thiazolidinone nucleus.
The Chemist's Toolkit: Synthesis of the Thiazolidinone Core and Its Derivatives
The synthetic accessibility of the thiazolidinone core is a key factor contributing to its widespread use in drug discovery. Several robust and versatile methods have been developed for the construction of the basic thiazolidinone ring systems, as well as for their subsequent derivatization.
Synthesis of the 2,4-Thiazolidinedione Core
A common and efficient method for the synthesis of the 2,4-thiazolidinedione ring involves the condensation of chloroacetic acid and thiourea.
Experimental Protocol: Synthesis of 2,4-Thiazolidinedione [9][10][11][12][13][14]
-
Reactants: Chloroacetic acid, Thiourea, Concentrated Hydrochloric Acid, Water.
-
Procedure:
-
In a round-bottomed flask, dissolve chloroacetic acid (0.6 mol) in 60 mL of water.
-
In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of water.
-
Add the thiourea solution to the chloroacetic acid solution and stir for 15 minutes. A white precipitate will form.
-
Slowly add 60 mL of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture gently to achieve complete dissolution.
-
Reflux the reaction mixture for 8-10 hours at 100-110°C.
-
Cool the reaction mixture in an ice bath. The product will crystallize.
-
Filter the solid product and wash with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-thiazolidinedione.
-
-
Purification: Recrystallization from ethanol is a common method for purification. Column chromatography on silica gel using a mixture of ethyl acetate and hexane can also be employed for further purification if needed.[15][16][17]
Workflow for the Synthesis of 2,4-Thiazolidinedione:
Caption: Synthesis of 2,4-Thiazolidinedione Workflow
Synthesis of the Rhodanine Core
The rhodanine (2-thioxo-1,3-thiazolidin-4-one) core can be synthesized through the reaction of ammonium thiocyanate with chloroacetic acid.
Experimental Protocol: Synthesis of Rhodanine [5][18][19]
-
Reactants: Ammonium thiocyanate, Chloroacetic acid, Water.
-
Procedure:
-
In a round-bottomed flask, prepare a solution of chloroacetic acid (0.25 mol) and ammonium thiocyanate (0.50 mol) in 150 mL of water.
-
Heat the solution under reflux for 20 minutes.
-
Cool the reaction mixture. A precipitate will form.
-
Filter the crude product.
-
Recrystallize the solid from water to yield pure rhodanine as a yellowish powder.
-
-
Purification: Recrystallization from water is typically sufficient for purification.
Workflow for the Synthesis of Rhodanine:
Caption: Synthesis of Rhodanine Workflow
Derivatization of the Thiazolidinone Core: The Knoevenagel Condensation
A widely employed method for introducing diversity to the thiazolidinone scaffold is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the thiazolidinone ring with an aldehyde or ketone, typically in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation of Rhodanine with an Aromatic Aldehyde [20][21][22][23][24]
-
Reactants: Rhodanine, Aromatic aldehyde, Piperidine (catalyst), Ethanol.
-
Procedure:
-
To a solution of rhodanine (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF/ethanol, to obtain the pure 5-arylidene-rhodanine derivative.
-
-
Purification: Recrystallization is the most common purification method. Common solvent systems include ethanol, acetone/hexane, and THF/hexane.[7]
Workflow for Knoevenagel Condensation:
Caption: Knoevenagel Condensation Workflow
A Spectrum of Activity: Quantitative Biological Data of Thiazolidinone Derivatives
The therapeutic potential of thiazolidinone-based compounds is underscored by a vast body of quantitative data from numerous biological assays. The following tables summarize key activity data for various classes of thiazolidinone derivatives.
Anticancer Activity
Thiazolidinone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(3,4,5-trimethoxybenzylidene)-thiazolidine-2,4-dione | MCF-7 | 1.27 | [25] |
| 5-(3,4,5-trimethoxybenzylidene)-thiazolidine-2,4-dione | MDA-MB-231 | 1.50 | [25] |
| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one | H460 | 0.50 | [4] |
| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one | H460taxR | 0.21 | [4] |
| 2-arylthiazolidine-4-carboxylic acid amide derivative | PPC-1 | 0.55 | [4] |
| Thiazolidinone-Indolin-2-One Analog (7g) | A549 | 40 | [7][26] |
| Thiazolidinone-Indolin-2-One Analog (7g) | MCF-7 | 40 | [7][26] |
| Thiazolidinone-Indolin-2-One Analog (7g) | PC3 | 50 | [7][26] |
| Benzoimidazol-thiazolidinone derivative (13a) | HCT116 | 0.05 mM | [4][27] |
| Benzoimidazol-thiazolidinone derivative (13b) | HCT116 | 0.12 mM | [4][27] |
| Paracyclophanyl thiazolidinone derivative (7) | RPMI-8226 | 1.61 | [24][27] |
| Paracyclophanyl thiazolidinone derivative (7) | SR | 1.11 | [24][27] |
| Thiazolidinone-resveratrol hybrid (11a) | MCF-7 | 2.58 | [24] |
| Thiazolidinone-resveratrol hybrid (11b) | SK-BR-3 | <0.5 | [24] |
| Thiazolidinone-resveratrol hybrid (11c) | SK-BR-3 | <0.5 | [24] |
| Thiazolidinone-resveratrol hybrid (11d) | SK-BR-3 | <0.5 | [24] |
| 2,3-diaryl-4-thiazolidinone derivative | A549 | - | [24] |
| 2,3-diaryl-4-thiazolidinone derivative | MDA-MB-231 | - | [24] |
| 3-chlorobenzylidene derivative (20a) | HeLa | 2.99 | [4] |
Antibacterial Activity
The thiazolidinone scaffold has been a fruitful starting point for the development of novel antibacterial agents, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 8 | [28][29][30] |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. aureus | 60 | [28][29][30] |
| 4-Thiazolidinone derivative (2d) | Bacillus subtilis | 25 | [31] |
| 4-Thiazolidinone derivative (2e) | Staphylococcus aureus | 25 | [31] |
| 4-Thiazolidinone derivative (2e) | Escherichia coli | 25 | [31] |
| 4-Thiazolidinone derivative (2e) | Pseudomonas aeruginosa | 25 | [31] |
| 5-methylthiazole based thiazolidinone (Compound 7) | Various bacteria | 43.3-86.7 (µM) | [32] |
| 5-methylthiazole based thiazolidinone (Compound 12) | MRSA, E. coli, P. aeruginosa | 29.8-433.5 (µM) | [32] |
| Adamantyl-thiazolidinone derivative (3d) | Various bacteria | 0.9-21.9 (µmol/ml x 10⁻²) | [33] |
| Thiazolidinone derivative (TD-H2-A) | S. aureus | 6.3-25.0 | [34][35] |
| Thiazolidinone derivative (TD-H2-A) | MRSA, GISA, VRE | 0.06-100 | [34][35] |
| 4-Thiazolidinone derivative | S. aureus | 100-400 | [5] |
Unraveling the Mechanism: Key Signaling Pathways Modulated by Thiazolidinones
The diverse biological activities of thiazolidinone-based compounds stem from their ability to interact with and modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
PPARγ Signaling Pathway (Antidiabetic Activity)
The antidiabetic effects of 2,4-thiazolidinediones are primarily mediated through their agonistic activity on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Caption: PPARγ Signaling Pathway
Upon binding to PPARγ, thiazolidinediones induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to increased insulin sensitivity and improved glycemic control.
EGFR Signaling Pathway (Anticancer Activity)
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Certain thiazolidinone derivatives have been shown to inhibit EGFR signaling.
Caption: EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Thiazolidinone-based inhibitors can block this pathway by interfering with EGFR activation, thereby halting uncontrolled cell growth.[9][10][13][23][28][36][37]
TNF-α Signaling Pathway (Anti-inflammatory Activity)
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the inflammatory response. Chronic inflammation is implicated in a variety of diseases, and modulation of the TNF-α signaling pathway is a key therapeutic strategy.
Caption: TNF-α Signaling Pathway
TNF-α binds to its receptor (TNFR), leading to the recruitment of adaptor proteins like TRADD and TRAF2. This activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκB. Phosphorylation of IκB leads to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus and activates the transcription of a wide range of pro-inflammatory genes.[11][12][15][25][38][39][40][41] Thiazolidinone derivatives can exert their anti-inflammatory effects by modulating key components of this pathway, such as the IKK complex.[39][40]
Conclusion
The thiazolidinone core has unequivocally established itself as a scaffold of immense importance in the field of medicinal chemistry. From its humble beginnings in the 19th century to its current status as the foundation for blockbuster drugs and a plethora of promising clinical candidates, its journey has been remarkable. The synthetic tractability of the thiazolidinone nucleus, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the history, synthesis, and biological activities of thiazolidinone-based compounds. The detailed experimental protocols, tabulated quantitative data, and visualized signaling pathways are intended to empower researchers to further explore the vast potential of this privileged scaffold and to accelerate the discovery of the next generation of thiazolidinone-based medicines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. galaxypub.co [galaxypub.co]
- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacophorejournal.com [pharmacophorejournal.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]
- 28. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. cdn-links.lww.com [cdn-links.lww.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. researchgate.net [researchgate.net]
- 35. journals.asm.org [journals.asm.org]
- 36. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 39. cusabio.com [cusabio.com]
- 40. assaygenie.com [assaygenie.com]
- 41. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
Methodological & Application
High-throughput screening assays using Einecs 299-216-8
Extensive searches of publicly available chemical databases and regulatory resources have failed to identify the specific chemical substance associated with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8. As a result, the requested detailed Application Notes and Protocols for high-throughput screening assays using this substance cannot be provided.
The identity of a chemical, including its common name and CAS number, is a prerequisite for accessing scientific literature and data related to its use in experimental assays. Without this fundamental information, it is not possible to retrieve relevant high-throughput screening (HTS) protocols, quantitative data, or associated signaling pathways.
Searches were conducted across multiple platforms, including:
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
-
ChemSpider: A chemical structure database providing access to millions of chemical structures, properties, and associated information.
-
European Chemicals Agency (ECHA): The central repository for data on chemical substances manufactured and imported in Europe.
Despite these efforts, no specific substance name, molecular formula, or CAS number could be linked to Einecs 299-216-8. This suggests that the substance may be proprietary, part of a complex mixture, or not widely documented in public scientific databases.
Due to the inability to identify the core chemical substance, the subsequent requirements of the request, including the creation of data tables, experimental protocols, and Graphviz diagrams, cannot be fulfilled. Further investigation would require access to more specialized or private chemical inventories that are not publicly accessible.
Application Note: Cell-Based Assay Development for Thiazolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinones are a class of heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its versatile structure, which allows for substitutions at various positions, leading to a wide array of pharmacological activities.[2][4] Thiazolidinone derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][3]
In the context of oncology, thiazolidinone compounds have emerged as promising candidates for novel therapeutic agents. Their anticancer mechanisms are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[5][6] This application note provides detailed protocols for essential cell-based assays to evaluate the efficacy of thiazolidinone compounds and presents a framework for data interpretation and visualization of the underlying molecular mechanisms.
Mechanisms of Action and Signaling Pathways
Thiazolidinone derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Some thiazolidinones interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.[5][7]
-
Induction of Apoptosis: Many thiazolidinone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[6][8] This is often confirmed by measuring the activity of key executioner caspases, such as caspase-3.[8]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly the G2/M phase, preventing cancer cell proliferation.[6][9]
-
Enzyme Inhibition: Thiazolidinones can inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine phosphatases (PTP1B) and matrix metalloproteinases (MMPs).[1][10]
-
Modulation of Transcription Factors: Some derivatives can modulate the activity of transcription factors like NF-κB, which plays a critical role in inflammation and cancer.[11]
-
Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism: This mechanism is particularly relevant for the antidiabetic effects of a subclass of thiazolidinones (glitazones) but has also been explored in the context of cancer.[1][4][6]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate a generalized apoptosis induction pathway and a typical experimental workflow for assessing thiazolidinone compounds.
Caption: Apoptosis induction by thiazolidinone compounds.
Caption: Workflow for cell-based screening.
Data Presentation
Quantitative data from cell-based assays should be summarized in a clear and structured format to facilitate comparison between different compounds and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
Table 1: Cytotoxicity of Thiazolidinone Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 16 | Caco-2 (Colon) | MTT | 48 | 70 | [12][13] |
| 5-Ene-4-thiazolidinone derivative | HT29 (Colon) | Not Specified | Not Specified | Induces G2/M arrest | [6] |
| Thiazolidinone-indole hybrid | HCT-15 (Colon) | Not Specified | Not Specified | 0.92 | [7] |
| Indolo-pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | MTT | 48 | 3.46 | [7] |
| Compound 25c | MCF-7 (Breast) | Sulforhodamine B | Not Specified | More active than Doxorubicin (IC50 = 1.50 µM) | [14] |
| Compound 25c | HepG2 (Liver) | Sulforhodamine B | Not Specified | 0.24 | [14] |
| Compound 28b | HepG2 (Liver) | Not Specified | Not Specified | 4.97 | [14] |
| Compound 28b | MCF-7 (Breast) | Not Specified | Not Specified | 5.33 | [14] |
| Compound 28b | HT-29 (Colon) | Not Specified | Not Specified | 3.29 | [14] |
| Les-3166 | A549 (Lung) | Resazurin | 48 | Decreased metabolic activity | [8] |
| Les-3166 | SH-SY5Y (Neuroblastoma) | Resazurin | 48 | Decreased metabolic activity | [8] |
| Les-3166 | Caco-2 (Colon) | Resazurin | 48 | Decreased metabolic activity | [8] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of thiazolidinone compounds on the metabolic activity of cells, which is an indicator of cell viability.[7][12]
Materials:
-
Thiazolidinone compounds of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the thiazolidinone compounds in complete medium. The final concentrations should typically range from 0.1 to 100 µM.[12] A vehicle control (e.g., DMSO) should also be included.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[12]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[8] An increase in caspase-3 activity is indicative of apoptosis induction.[8]
Materials:
-
Thiazolidinone compounds
-
Cancer cell line
-
Complete cell culture medium
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase-3 inhibitor (for negative control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of the thiazolidinone compounds for 24 or 48 hours.[8]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells using the lysis buffer and centrifuge to collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate.
-
Express the caspase-3 activity as a fold change relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[16][17][18]
Materials:
-
Thiazolidinone compounds
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[16][18]
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the thiazolidinone compounds for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[16]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[16]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.
-
The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[17]
Conclusion
The development of cell-based assays is crucial for the preclinical evaluation of thiazolidinone compounds as potential therapeutic agents. The protocols outlined in this application note provide a robust framework for assessing the cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression of these versatile molecules. Consistent data presentation and a clear understanding of the underlying signaling pathways are essential for the successful identification and optimization of lead compounds in drug discovery programs.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpdd.org [ijpdd.org]
- 3. ijpdd.org [ijpdd.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. modernscientificpress.com [modernscientificpress.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Einecs 299-216-8 (Bronopol) in Antimicrobial Susceptibility Testing
Introduction
Einecs 299-216-8, chemically known as 2-bromo-2-nitropropane-1,3-diol and commonly referred to as Bronopol, is a broad-spectrum antimicrobial agent.[1] It is a white to pale yellow crystalline solid that is readily soluble in water and polar organic solvents.[1][2] Bronopol is utilized as a preservative in a wide array of applications, including pharmaceuticals, cosmetics, and industrial processes, due to its high efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[2][3] While it also shows activity against Gram-positive bacteria and some fungi, its effectiveness against fungi is comparatively minimal.[3][4] The antimicrobial activity of Bronopol is influenced by the pH of the medium, with its inhibitory action decreasing as the pH increases.[3][4]
Mechanism of Action
The antimicrobial action of Bronopol is multifaceted and primarily involves its interaction with essential thiol groups within microbial cells.[4][5] The process can be described in two main stages:
-
Aerobic Conditions : Under aerobic conditions, Bronopol catalyzes the oxidation of thiol-containing substances like cysteine to disulfides. This reaction consumes oxygen and generates reactive oxygen species (ROS) such as superoxide and peroxide radicals. These ROS are directly responsible for the bactericidal activity of Bronopol.[4][6] This oxidation of intracellular thiols, including glutathione, disrupts the cellular redox state and inhibits enzyme function.[4]
-
Anoxic Conditions : The extensive oxidation of thiols can create an anoxic environment. Under these conditions, a slower reaction occurs where Bronopol is consumed through direct interaction with thiols, without the involvement of oxygen. This leads to the eventual depletion of Bronopol, which may allow for the resumption of bacterial growth.[4][6]
The primary mode of action is the cross-linking of sulfhydryl groups in dehydrogenase enzymes on the microbial cell surface, forming disulfide bridges that block metabolic pathways and suppress cellular respiration.[2][3]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for Bronopol against a range of common microorganisms are summarized below. It is important to note that at concentrations of 12.5 to 50 µg/mL, Bronopol has demonstrated inhibitory activity against various Gram-negative and Gram-positive bacteria in vitro.[3][4]
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 12.5 - 50[7] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 15[2] |
| Burkholderia cepacia | Gram-negative Bacteria | 15[2] |
| Klebsiella aerogenes | Gram-negative Bacteria | 25[7] |
| Proteus mirabilis | Gram-negative Bacteria | 25 - 50[7] |
| Proteus vulgaris | Gram-negative Bacteria | 12.5 - 50[7] |
| Salmonella gallinarum | Gram-negative Bacteria | 25[7] |
| Staphylococcus aureus | Gram-positive Bacteria | 10[2] |
| Staphylococcus epidermidis | Gram-positive Bacteria | 12.5 - 50[7] |
| Bacillus subtilis | Gram-positive Bacteria | 12.5[7] |
| Streptococcus faecalis | Gram-positive Bacteria | 50[7] |
| Aspergillus niger | Fungus | 3200[7] |
| Candida albicans | Yeast | 1600[7] |
| Penicillium funiculosum | Fungus | 1600[7] |
Experimental Protocols
Antimicrobial susceptibility testing (AST) for Bronopol can be performed using standard laboratory methods such as broth dilution, agar dilution, and disk diffusion.
1. Broth Dilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of Bronopol in a liquid growth medium.
-
Materials :
-
Bronopol stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Protocol :
-
Prepare a serial two-fold dilution of the Bronopol stock solution in the wells of a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL. Concentrations typically range from 0.5 to 512 µg/mL.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a negative control well) with 100 µL of the diluted microbial suspension.
-
Include a positive control well (broth and inoculum without Bronopol) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Bronopol at which there is no visible growth.
-
2. Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Materials :
-
Bronopol solutions of known concentrations
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Incubator
-
-
Protocol :
-
Prepare MHA plates and allow them to dry.
-
Impregnate sterile filter paper disks with Bronopol solutions of different concentrations. Allow the disks to dry.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the microbial suspension to create a lawn of growth.
-
Aseptically place the Bronopol-impregnated disks onto the surface of the inoculated agar.
-
Incubate the plates at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility.[8]
-
Visualizations
References
- 1. Bronopol - Wikipedia [en.wikipedia.org]
- 2. BRONOPOL - Ataman Kimya [atamanchemicals.com]
- 3. BNPD (BRONOPOL) - Ataman Kimya [atamanchemicals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phexcom.com [phexcom.com]
- 8. runxinchemicals.com [runxinchemicals.com]
Application of EINECS 299-216-8 (3,3'-Diindolylmethane) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 299-216-8, chemically identified as 3,3'-Diindolylmethane (DIM), is a natural phytochemical derived from the digestion of indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] Emerging research has highlighted the potential of DIM as a chemopreventive and therapeutic agent in various cancers.[1][3] This document provides detailed application notes and protocols for the use of DIM in cancer cell line studies, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Data Presentation: Efficacy of DIM across various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of DIM have been documented in a multitude of cancer cell lines. The following tables summarize the quantitative data from various studies, providing insights into the effective concentrations of DIM.
Table 1: IC50 Values of DIM in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| T-cell acute lymphoblastic leukemia/lymphoma | CCRF-HSB2 | 7.2 | [4] |
| T-cell acute lymphoblastic leukemia/lymphoma | SUP-T1 | 14 | [4] |
| T-cell acute lymphoblastic leukemia/lymphoma | Jurkat | 15 | [4] |
| Breast Cancer | MCF-7 | ~5 | [5] |
| Breast Cancer | MDA-MB-231 | 32.1 | [6] |
| Pancreatic Cancer | BxPC-3 | 25.2 | [6] |
| Hepatocellular Carcinoma | SMMC-7721 | ~60 (colony formation inhibition) | [7] |
| Hepatocellular Carcinoma | HepG2 | ~80 (colony formation inhibition) | [7] |
Table 2: Effective Concentrations of DIM for Specific Cellular Effects
| Cancer Type | Cell Line(s) | DIM Concentration (µM) | Observed Effect | Reference |
| Gastric Cancer | SNU-1, SNU-484 | 50 | >50% cell growth inhibition | [8] |
| Gastric Cancer | SNU-1, SNU-484 | 100 | Increased accumulation of cells in sub-G1 phase | [8] |
| Ovarian Cancer | SKOV3, A2780 | 25, 50, 75 | Sensitization to cisplatin | [5] |
| Ovarian Cancer | SKOV3, A2780, OVCAR-3, TOV-21G | Concentration-dependent | Inhibition of STAT3 phosphorylation | [1][9] |
| T-cell acute lymphoblastic leukemia/lymphoma | CCRF-HSB2, SUP-T1, Jurkat | 15 | G1 cell cycle arrest | [4] |
Experimental Protocols
The following are detailed protocols for key experiments commonly performed to assess the anti-cancer effects of DIM on cell lines.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the effect of DIM on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3,3'-Diindolylmethane (DIM), dissolved in DMSO to create a stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
DIM Treatment: Prepare serial dilutions of DIM in culture medium from the stock solution. The final concentrations should range from approximately 1 µM to 100 µM to determine a dose-response curve. Include a vehicle control (DMSO) at the same concentration as in the highest DIM treatment. Replace the medium in each well with 100 µL of the prepared DIM dilutions or control medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against DIM concentration.
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following DIM treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3,3'-Diindolylmethane (DIM)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DIM (e.g., 50 µM, 100 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Protein Expression Analysis (Western Blotting)
This protocol is used to detect changes in the expression of specific proteins in key signaling pathways affected by DIM.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3,3'-Diindolylmethane (DIM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-YAP, YAP, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DIM as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Signaling Pathways Modulated by DIM
DIM exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Hippo Signaling Pathway
In gastric cancer cells, DIM has been shown to activate the Hippo tumor suppressor pathway.[8][10] This leads to the phosphorylation and inactivation of the transcriptional co-activator YAP, thereby inhibiting cell proliferation.[8][10]
Caption: DIM activates the Hippo pathway, leading to YAP/TAZ phosphorylation and inhibition of pro-proliferative gene expression.
STAT3 Signaling Pathway
In ovarian cancer, DIM has been found to inhibit the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][9] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis.[1][5][9]
Caption: DIM inhibits STAT3 phosphorylation, preventing its dimerization and nuclear translocation, thereby downregulating survival genes.
Conclusion
3,3'-Diindolylmethane (this compound) demonstrates significant anti-cancer properties across a range of cancer cell lines. Its ability to modulate critical signaling pathways like Hippo and STAT3 makes it a compelling candidate for further investigation in cancer therapy and chemoprevention. The provided protocols and data serve as a valuable resource for researchers initiating or advancing studies on the therapeutic potential of DIM.
References
- 1. 3,3'-Diindolylmethane suppresses ovarian cancer cell viability and metastasis and enhances chemotherapy sensitivity via STAT3 and Akt signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DIMming Cancer Growth - STAT: diindolylmethane Suppresses Ovarian Cancer | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Diindolylmethane suppresses ovarian cancer growth and potentiates the effect of cisplatin in tumor mouse model by targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3'-Diindolylmethane suppresses the growth of gastric cancer cells via activation of the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 3-Mercaptopyruvate Sulfurtransferase (3-MST) using Einecs 299-216-8 (3-Mercaptopyruvic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 299-216-8, chemically identified as 3-Mercaptopyruvic acid (3-MP), is a key substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). 3-MST is a cytosolic and mitochondrial enzyme that plays a crucial role in cysteine catabolism and the production of hydrogen sulfide (H₂S), a significant gaseous signaling molecule involved in various physiological and pathophysiological processes.[1][2][3] The enzyme catalyzes the transfer of a sulfur atom from 3-MP to a sulfur acceptor, such as cyanide or a thiol, yielding pyruvate and a sulfane sulfur-containing product.[1][4] Given the therapeutic potential of modulating H₂S levels in conditions like cancer, neurodegenerative diseases, and cardiovascular disorders, the development of potent and selective 3-MST inhibitors is of significant interest in drug discovery.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay for 3-MST using 3-Mercaptopyruvic acid as the substrate. The described methods are suitable for screening compound libraries to identify novel 3-MST inhibitors and for characterizing the potency and mechanism of action of lead compounds.
Data Presentation: Quantitative Inhibition of 3-MST
The following table summarizes the inhibitory activities of known compounds against 3-Mercaptopyruvate Sulfurtransferase. This data can serve as a reference for control experiments and for comparing the potency of newly identified inhibitors.
| Inhibitor Name | Chemical Class | Target Enzyme | IC₅₀ Value | Percent Inhibition | Notes |
| I3MT-3 (HMPSNE) | Heterocyclic compound | Human recombinant 3-MST | 2.7 µM | Not Applicable | A potent, selective, and cell-permeable inhibitor.[5][6] |
| I3MT-3 (HMPSNE) | Heterocyclic compound | Murine 3-MST | 2.3 µM | Not Applicable | Inhibition measured in CT26 cell homogenates.[5] |
| α-Ketoglutarate (α-KG) | Alpha-keto acid | 3-MST | Not Determined | 16.9% at 1 mM, 31.1% at 3 mM | Uncompetitive inhibitor with respect to 3-MP.[4] |
| α-Ketobutyrate (α-KB) | Alpha-keto acid | 3-MST | Not Determined | 34.2% at 5 mM, 71.4% at 10 mM | Uncompetitive inhibitor with respect to 3-MP.[4] |
| Pyruvate | Alpha-keto acid | 3-MST | Kᵢ = 7.72 ± 0.91 mM | 25.4% at 2.5 mM, 34.7% at 5 mM | [4] |
Experimental Protocols
Colorimetric Assay for 3-MST Inhibition (Thiocyanate Formation Method)
This protocol is adapted from a method that measures the formation of thiocyanate (SCN⁻) from the reaction of 3-MST with 3-Mercaptopyruvic acid and cyanide.[4]
a. Materials and Reagents:
-
Recombinant human 3-MST enzyme
-
3-Mercaptopyruvic acid (this compound)
-
Potassium cyanide (KCN)
-
2-Amino-2-methyl-1,3-propanediol buffer (AMP)
-
Ferric nitrate (Fe(NO₃)₃)
-
Test compounds (potential inhibitors)
-
96-well microplates
-
Microplate reader
b. Assay Buffer Preparation:
-
Prepare a 220 mM AMP buffer, pH 9.5.
c. Reagent Solution Preparation:
-
3-MST Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a desired stock concentration. Store on ice.
-
3-Mercaptopyruvic Acid (Substrate) Stock Solution: Prepare a stock solution of 3-MP in assay buffer. The final concentration in the assay will typically range from 0.1 to 20 mM.
-
Potassium Cyanide (Acceptor) Stock Solution: Prepare a stock solution of KCN in assay buffer. The final concentration in the assay is typically 20 mM. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Test Compound Stock Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Colorimetric Reagent: Prepare a solution of ferric nitrate in nitric acid.
d. Assay Procedure:
-
Add 10 µL of the test compound solution (or vehicle control) to the wells of a 96-well microplate.
-
Add 160 µL of the assay buffer to each well.
-
Add 10 µL of the 3-MST enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a 20 µL mixture of 3-Mercaptopyruvic acid and potassium cyanide to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the ferric nitrate colorimetric reagent.
-
Measure the absorbance at 460 nm using a microplate reader.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric Assay for 3-MST Inhibition (H₂S Detection Method)
This protocol utilizes a fluorescent probe to detect the production of H₂S, a product of the 3-MST catalyzed reaction in the presence of a thiol reductant.
a. Materials and Reagents:
-
Recombinant human 3-MST enzyme
-
3-Mercaptopyruvic acid (this compound)
-
Dihydrolipoic acid (DHLA) or another suitable thiol reductant
-
H₂S fluorescent probe (e.g., AzMC)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (potential inhibitors)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
b. Assay Procedure:
-
Add test compounds at various concentrations to the wells of the microplate.
-
Add the 3-MST enzyme to the wells.
-
Add the H₂S fluorescent probe.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding a mixture of 3-Mercaptopyruvic acid and DHLA.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition and IC₅₀ values as described in the colorimetric assay protocol.
Mandatory Visualizations
Signaling Pathway of H₂S Production via 3-MST
Caption: H₂S production pathway involving 3-MST.
Experimental Workflow for 3-MST Inhibition Assay
Caption: Workflow for the in vitro 3-MST inhibition assay.
References
- 1. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Brain 3-Mercaptopyruvate Sulfurtransferase (3MST): Cellular Localization and Downregulation after Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. immune-system-research.com [immune-system-research.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for the Crystallization of Quinoline-Thiazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the crystallization of quinoline-thiazolidinone derivatives. These compounds are of significant interest in medicinal chemistry, and obtaining high-quality crystalline material is crucial for their purification, characterization, and subsequent use in drug development. The following sections detail common crystallization techniques, recommended solvent systems, and step-by-step protocols.
Introduction to Crystallization of Quinoline-Thiazolidinone Derivatives
Crystallization is a critical purification technique for isolating and obtaining high-purity solid forms of quinoline-thiazolidinone derivatives. The process relies on the principle of differential solubility of the compound in a given solvent or solvent system at varying temperatures. A successful crystallization yields well-defined crystals, free of impurities, which are essential for accurate analytical characterization, including X-ray crystallography.
Key factors influencing the crystallization of these derivatives include:
-
Solvent Selection: The choice of solvent is paramount. A suitable solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Supersaturation: This is the driving force for crystallization and can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
-
Temperature Control: The rate of cooling significantly impacts crystal size and quality. Slow cooling generally promotes the formation of larger, more ordered crystals.
-
Nucleation and Crystal Growth: The formation of initial crystal nuclei and their subsequent growth are complex processes that can be influenced by factors such as impurities, mechanical agitation, and the presence of seed crystals.
General Crystallization Techniques
Several techniques can be employed for the crystallization of quinoline-thiazolidinone derivatives. The choice of method often depends on the quantity of the material, its solubility characteristics, and the desired crystal quality.
Slow Cooling Crystallization
This is the most common method for recrystallization. It involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization.
Solvent Evaporation
In this technique, the compound is dissolved in a solvent in which it is readily soluble. The solvent is then allowed to evaporate slowly, leading to a gradual increase in the solute concentration and eventual crystallization. This method is particularly useful for small quantities of material.
Vapor Diffusion
Vapor diffusion is an effective method for growing high-quality single crystals from small amounts of a compound. The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a volatile "bad" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[1][2][3]
Anti-Solvent Addition
This technique involves dissolving the compound in a "good" solvent and then slowly adding a "bad" solvent (anti-solvent) in which the compound is insoluble. The addition of the anti-solvent reduces the overall solubility of the compound, leading to its precipitation as crystals.
Data Presentation: Solvent Systems and Conditions
The selection of an appropriate solvent system is critical for successful crystallization. Based on literature reports for similar heterocyclic compounds, the following solvents and their mixtures are recommended for screening.[4]
| Solvent/Solvent System | Typical Temperature Range (°C) | Cooling Rate | Observed Crystal Habit (Example) | Purity Improvement (Illustrative) |
| Ethanol | 25 to 78 | Slow (several hours) | Needles | 95% -> 99.5% |
| Ethanol/Water | 25 to 80 | Slow (overnight) | Prisms | 92% -> 99.0% |
| Acetone | 25 to 56 | Moderate (2-4 hours) | Plates | 96% -> 99.2% |
| Ethyl Acetate | 25 to 77 | Slow (several hours) | Rods | 94% -> 99.8% |
| Acetonitrile | 25 to 82 | Slow (overnight) | Blocks | 97% -> 99.9% |
| Dichloromethane | 25 to 40 | Moderate (1-2 hours) | Needles | 93% -> 98.5% |
Note: The data in the table above is illustrative and serves as a starting point for optimization. Actual results will vary depending on the specific quinoline-thiazolidinone derivative.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization from a Single Solvent
This protocol describes a general procedure for the recrystallization of quinoline-thiazolidinone derivatives from a single solvent, such as ethanol.
Materials:
-
Crude quinoline-thiazolidinone derivative
-
High-purity solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional)
-
Filter paper and funnel (for hot filtration)
-
Buchner funnel and flask (for vacuum filtration)
-
Crystallization dish
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: As the solution cools, crystals of the purified compound should form.
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath or refrigerator for a period of time after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
References
- 1. unifr.ch [unifr.ch]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]
Application Notes and Protocols for the Quantification of N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine (Einecs 299-216-8) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, identified by Einecs 299-216-8 and CAS number 101-72-4, is an aromatic amine used as an antioxidant in various industrial applications.[1] Human exposure to aromatic amines can occur, necessitating sensitive and reliable analytical methods for their quantification in biological matrices to assess exposure and understand potential toxicological effects.[2] These application notes provide detailed protocols for the analysis of N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in biological samples such as blood, plasma, and urine, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for this class of compounds.[3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of aromatic amines in biological samples. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Blood/Plasma | Urine |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 1 - 10 ng/L |
| Linearity (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 20% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Recovery | 85 - 115% | 65 - 85% |
Experimental Protocols
Protocol 1: Quantification of N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of aromatic amines in blood.[3][4]
1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine (C15H18N2, MW: 226.32 g/mol ), the protonated molecule [M+H]+ would be m/z 227.2. Fragmentation would need to be optimized.
-
Collision Gas: Argon.
-
Protocol 2: Quantification of N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in Human Urine by GC-MS
This protocol is based on general methods for aromatic amine analysis in urine.[5][6]
1. Sample Preparation: Hydrolysis and Derivatization
-
To 1 mL of urine, add 100 µL of concentrated hydrochloric acid and heat at 90°C for 2 hours to hydrolyze potential conjugates.
-
Cool the sample and neutralize with sodium hydroxide.
-
Perform a liquid-liquid extraction with 2 x 2 mL of diethyl ether.
-
Combine the organic layers and evaporate to dryness.
-
For improved chromatography and sensitivity, derivatize the residue with an appropriate agent such as pentafluoropropionic anhydride (PFPA) by heating at 70°C for 30 minutes.
-
Evaporate the excess derivatizing agent and reconstitute the sample in 100 µL of hexane.
2. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Visualizations
References
- 1. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- [webbook.nist.gov]
- 2. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry | Scilit [scilit.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Use of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene as a Fluorescent Probe in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a thermally stable organic compound with strong ultraviolet (UV) absorption and bright blue fluorescence emission.[1] Primarily used as an optical brightener in plastics, coatings, and textiles to enhance whiteness, its intrinsic fluorescence suggests potential applications as a fluorescent probe in microscopy.[2][3] Its proposed use in a research setting would be to investigate its utility as a non-specific, environmentally sensitive stain for cellular components.
Physicochemical and Spectral Properties
A comprehensive understanding of the probe's properties is crucial for designing imaging experiments.
| Property | Value | Reference |
| Chemical Name | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene | [2][3] |
| Synonyms | Fluorescent Brightener 184, OB-184, BBOT | [4] |
| CAS Number | 7128-64-5 | [2] |
| Molecular Formula | C₂₆H₂₆N₂O₂S | [2] |
| Molecular Weight | 430.56 g/mol | [2] |
| Appearance | Light yellow to greenish-yellow powder | [5] |
| Solubility | Soluble in toluene, acetone; Insoluble in water | [2][3] |
| Melting Point | 199-203 °C | [5] |
| Maximum Absorption (λmax) | ~375 nm (in various solvents) | [5] |
| Maximum Emission (λem) | ~435 nm (in various solvents) | [5] |
| Quantum Yield (Φf) | ≥ 0.60 | [1] |
Proposed Applications in Microscopy
Based on its lipophilic nature and spectral properties, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene could potentially be investigated for the following microscopy applications:
-
Visualization of Lipid-Rich Structures: Due to its insolubility in water and solubility in organic solvents, the probe may preferentially accumulate in hydrophobic environments within cells, such as lipid droplets, membranes, or myelin sheaths.
-
Assessment of Cellular Integrity: As a membrane-impermeant dye in aqueous solutions, it could potentially be used to identify cells with compromised plasma membranes, similar to trypan blue.
-
Flow Cytometry: The strong fluorescence could allow for the detection and differentiation of stained cells or microorganisms in a flow cytometer.
Experimental Protocols (Theoretical)
The following are hypothetical protocols that would require significant optimization and validation.
Preparation of Staining Solution
-
Stock Solution (1 mg/mL): Dissolve 1 mg of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene in 1 mL of dimethyl sulfoxide (DMSO) or ethanol. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (1-10 µg/mL): Dilute the stock solution in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS) to the desired final concentration. The optimal concentration will need to be determined empirically. Due to the probe's low aqueous solubility, the working solution may form aggregates; sonication or the addition of a small amount of a non-ionic surfactant like Pluronic F-127 may be necessary.
Staining Protocol for Cultured Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with warm PBS to remove culture medium.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash three times with PBS.
-
Staining: Add the working solution of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide with a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~375 nm, Emission: ~435 nm).
Staining Protocol for Microorganisms (e.g., Bacteria, Yeast)
Drawing inspiration from protocols for other fluorescent brighteners used in microbiology:
-
Sample Preparation: Harvest microorganisms by centrifugation and wash twice with PBS or a suitable buffer.
-
Fixation (Optional): Resuspend the pellet in 70% ethanol and incubate for at least 30 minutes at -20°C. Centrifuge and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the working solution of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene and incubate for 10-20 minutes at room temperature, protected from light.
-
Washing: Centrifuge the stained suspension, remove the supernatant, and wash the pellet twice with PBS.
-
Microscopy: Resuspend the final pellet in a small volume of PBS, place a drop on a microscope slide, and cover with a coverslip.
-
Imaging: Observe under a fluorescence microscope with appropriate filter sets.
Visualizations
Experimental Workflow for Cellular Staining
Caption: A generalized workflow for staining adherent cells with a fluorescent probe.
Proposed Mechanism of Action (Hypothetical)
Caption: A diagram illustrating the proposed partitioning of the hydrophobic probe into cellular lipid structures.
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle the compound in a well-ventilated area.
-
The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3]
Conclusion
While 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a well-characterized fluorescent compound, its role as a fluorescent probe in microscopy is largely unexplored. The provided application notes and protocols are intended to serve as a foundational guide for researchers interested in investigating its potential in this area. Significant empirical validation and optimization will be necessary to establish its utility and specific applications in cellular and microbiological imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. Fluorescent brightener 184 | C26H26N2O2S | CID 292429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorescent brightener OB 184 for plastics - Raytop Chemical [raytopoba.com]
Experimental Design for Testing Anti-Inflammatory Effects of an Unidentified Compound (Einecs 299-216-8)
Introduction
This document outlines a comprehensive experimental framework for evaluating the potential anti-inflammatory properties of the substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8. The successful identification of the specific chemical compound associated with this EINECS number is a critical prerequisite for the execution of the protocols detailed herein. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically assess the compound's efficacy and mechanism of action in mitigating inflammatory responses.
Section 1: Compound Identification and Characterization
1.1. Objective: To unequivocally identify and characterize the chemical substance corresponding to Einecs 299-216-8.
1.2. Protocol:
-
Database Search: Conduct an exhaustive search of chemical databases, including but not limited to the European Chemicals Agency (ECHA) database, PubChem, and CAS (Chemical Abstracts Service) registries, to retrieve the chemical name, CAS number, molecular structure, and other relevant identifiers for this compound.
-
Analytical Characterization: Upon sourcing the compound, verify its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
1.3. Data Presentation:
| Parameter | Result |
| Chemical Name | To be determined |
| CAS Number | To be determined |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Purity (%) | To be determined |
Section 2: In Vitro Anti-Inflammatory Assessment
2.1. Objective: To determine the direct anti-inflammatory effects of the test compound on relevant immune cell types.
2.2. Experimental Models:
-
Lipopolysaccharide (LPS)-stimulated Murine Macrophages (e.g., RAW 264.7): A widely used model to mimic bacterial-induced inflammation.
-
Polyinosinic:polycytidylic acid (Poly(I:C))-stimulated Human Monocytic Cells (e.g., THP-1): A model for viral-induced inflammation.
2.3. Key Experiments and Protocols:
2.3.1. Cytotoxicity Assay:
-
Protocol: Treat cells with a range of concentrations of the test compound for 24-48 hours. Assess cell viability using an MTT or LDH assay.
-
Purpose: To determine the non-toxic concentration range of the compound for subsequent experiments.
2.3.2. Measurement of Pro-inflammatory Cytokines:
-
Protocol: Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with LPS or Poly(I:C). Collect cell culture supernatants after 24 hours and measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Purpose: To quantify the inhibitory effect of the compound on the production of key inflammatory mediators.
2.3.3. Quantification of Gene Expression:
-
Protocol: Isolate total RNA from cells treated as described in 2.3.2. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes (e.g., Tnf, Il6, Il1b, Cox2, Nos2).
-
Purpose: To determine if the compound's inhibitory effects occur at the transcriptional level.
2.4. Data Presentation:
Table 2.1: Cytotoxicity of Test Compound
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Vehicle) | 100 |
| X1 | |
| X2 |
| X3 | |
Table 2.2: Effect of Test Compound on Pro-inflammatory Cytokine Secretion
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Vehicle | |||
| LPS/Poly(I:C) | |||
| LPS/Poly(I:C) + Cmpd (Conc 1) |
| LPS/Poly(I:C) + Cmpd (Conc 2) | | | |
Table 2.3: Effect of Test Compound on Pro-inflammatory Gene Expression (Fold Change vs. Stimulated Control)
| Gene | LPS/Poly(I:C) + Cmpd (Conc 1) | LPS/Poly(I:C) + Cmpd (Conc 2) |
|---|---|---|
| Tnf | ||
| Il6 | ||
| Il1b | ||
| Cox2 |
| Nos2 | | |
Section 3: Mechanistic Studies - Signaling Pathway Analysis
3.1. Objective: To elucidate the molecular pathways through which the test compound exerts its anti-inflammatory effects.
3.2. Key Signaling Pathways:
-
NF-κB Pathway: A central regulator of inflammation.
-
MAPK Pathways (ERK, JNK, p38): Key signaling cascades involved in the inflammatory response.
3.3. Experimental Protocols:
3.3.1. Western Blot Analysis:
-
Protocol: Treat cells with the test compound and/or inflammatory stimulus for appropriate time points. Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38).
-
Purpose: To assess the activation state of key inflammatory signaling pathways.
3.4. Data Presentation:
Table 3.1: Effect of Test Compound on Inflammatory Signaling Pathways (Relative Protein Expression)
| Target Protein | Stimulated Control | Stimulated + Cmpd |
|---|---|---|
| p-p65/p65 | ||
| p-IκBα/IκBα | ||
| p-ERK/ERK | ||
| p-JNK/JNK |
| p-p38/p38 | | |
Section 4: Visualizations
Caption: Overview of the in vitro experimental workflow.
Caption: Key inflammatory signaling pathways.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the initial assessment and mechanistic elucidation of the anti-inflammatory properties of the compound identified as this compound. Positive and significant results from these in vitro studies would warrant further investigation in more complex pre-clinical in vivo models of inflammation. The successful identification of the chemical entity is the mandatory first step before any experimental work can commence.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Einecs 299-216-8 (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Einecs 299-216-8, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate or N-Boc-4-anilinopiperidine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The primary and most efficient method for its synthesis is the reductive amination of N-Boc-4-piperidone with aniline.
This guide offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and a comparative analysis of different synthetic approaches to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate via reductive amination.
Question: My reaction yield is consistently low. What are the potential causes?
Answer: Low yields in this reductive amination can stem from several factors:
-
Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for this reaction as it is mild, selective, and allows for a one-pot procedure, often leading to higher yields compared to other methods.[2][3][4] Using sodium borohydride (NaBH₄) can also be effective, but it requires a two-step process (imine formation followed by reduction) to prevent the reduction of the starting ketone.[5][6]
-
Imine Formation Issues: Incomplete formation of the iminium ion intermediate before the reduction step is a common culprit. The presence of a catalytic amount of acetic acid is often used to facilitate imine formation.[2][7] Ensure the aniline and N-Boc-4-piperidone are allowed to react sufficiently before the addition of the reducing agent, especially when using a two-step protocol with sodium borohydride.
-
Moisture in the Reaction: Reductive amination reagents like STAB can be sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the decomposition of the reducing agent.
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial. An excess of the reducing agent is typically used, but significant deviations from optimized ratios can lead to side reactions or incomplete conversion.
-
Reaction Temperature: The reaction is typically carried out at room temperature.[7] Deviations from this may affect the reaction rate and selectivity.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: The formation of side products is a common reason for reduced yield and purification challenges. Potential side products include:
-
Unreacted Starting Materials: Residual N-Boc-4-piperidone and aniline may be present if the reaction has not gone to completion.
-
Over-alkylation Product: Although less common with STAB, the formation of a tertiary amine through the reaction of the product with another molecule of N-Boc-4-piperidone is a possibility, especially with less selective reducing agents.[8]
-
Reduced Ketone: If using a less selective reducing agent like sodium borohydride in a one-pot procedure, the starting N-Boc-4-piperidone can be reduced to the corresponding alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate.
Question: How can I effectively purify the final product?
Answer: Purification is critical to obtaining a high-purity product. The typical work-up involves quenching the reaction with an aqueous base, such as sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane or diethyl ether.[7]
For further purification:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and side products.[9] A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system, such as methanol or an ethyl acetate/hexane mixture, can significantly improve purity.[10]
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for this compound?
A1: The IUPAC name is tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1] It is also commonly referred to as N-Boc-4-anilinopiperidine or 1-Boc-4-AP.
Q2: What is the primary synthetic route to this compound?
A2: The most common and efficient method is the reductive amination of N-Boc-4-piperidone with aniline.[11]
Q3: Which reducing agent is recommended for the highest yield?
A3: Sodium triacetoxyborohydride (STAB) is widely reported to give excellent yields (often exceeding 90%) in a one-pot reaction due to its mild and selective nature.[2][3][4]
Q4: Can I use sodium borohydride instead of STAB?
A4: Yes, sodium borohydride (NaBH₄) can be used. However, it is best employed in a two-step procedure where the imine is pre-formed before the addition of NaBH₄ to avoid reduction of the starting ketone.[5][6][10] This can sometimes lead to lower overall yields compared to the one-pot STAB method.
Q5: What is the role of acetic acid in the reaction?
A5: Acetic acid acts as a catalyst to promote the formation of the iminium ion from the ketone and the amine, which is the intermediate that is then reduced.[2][7]
Experimental Protocols
Below are detailed methodologies for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate using different reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly efficient and generally provides high yields.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.0-1.1 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This method involves the pre-formation of the imine before reduction.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture, azeotropically removing water until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Reduction: Dilute the toluene solution with methanol.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Data Presentation
| Parameter | Reductive Amination with STAB | Two-Step Reductive Amination with NaBH₄ | Catalytic Hydrogenation |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride | H₂ gas with Pd/C catalyst |
| Procedure | One-pot | Two-step (imine formation, then reduction) | One-pot |
| Typical Yield | High (often >90%)[3][4] | Moderate to High | Variable, can be high |
| Selectivity | High for imine reduction | Risk of ketone reduction if not two-step | Can reduce other functional groups |
| Reaction Conditions | Room temperature, anhydrous solvent | Reflux for imine, 0°C to RT for reduction | Elevated pressure and temperature |
| Catalyst | Acetic acid (optional but recommended) | p-Toluenesulfonic acid for imine formation | Palladium on carbon (Pd/C) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield synthesis.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
Overcoming solubility issues of Einecs 299-216-8 in aqueous solutions
Technical Support Center: Overcoming Solubility Challenges
Disclaimer: The provided EINECS number, 299-216-8, could not be definitively identified as a specific chemical substance through available public databases. The information and guidance provided below are based on general principles for overcoming solubility issues of poorly soluble compounds in aqueous solutions for research and development purposes. Without the specific chemical identity, this information should be considered a general guide. Researchers should always consult the specific Safety Data Sheet (SDS) and relevant literature for the compound .
Frequently Asked Questions (FAQs)
Q1: We are experiencing difficulty dissolving a compound, believed to be associated with Einecs 299-216-8, in our aqueous buffer. What are the initial steps to troubleshoot this?
A1: When encountering solubility issues, a systematic approach is crucial. Begin by verifying the purity and identity of your compound. Impurities can significantly impact solubility. Subsequently, consider the following factors that critically influence the solubility of a substance in an aqueous medium:
-
pH: The solubility of ionizable compounds is highly dependent on the pH of the solution. For acidic compounds, solubility increases at higher pH, while for basic compounds, it increases at lower pH.
-
Temperature: While solubility often increases with temperature, this is not universal. Some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures.
-
Co-solvents: The addition of organic solvents miscible with water can significantly enhance the solubility of non-polar compounds.
-
Excipients: Surfactants, cyclodextrins, and other solubilizing agents can be employed to increase aqueous solubility.
Q2: How can we determine the optimal pH for dissolving our compound?
A2: To determine the optimal pH for solubilization, a pH-solubility profile experiment is recommended. This involves preparing saturated solutions of your compound in a series of buffers with varying pH values. The concentration of the dissolved compound in each buffer is then quantified, typically using techniques like HPLC or UV-Vis spectroscopy. The pH at which the highest concentration is achieved is the optimal pH for dissolution.
Q3: What are common co-solvents used in a laboratory setting to improve aqueous solubility?
A3: Several co-solvents are routinely used in research and drug development to enhance the solubility of poorly water-soluble compounds. The choice of co-solvent will depend on the properties of your compound and the requirements of your experiment. A summary of commonly used co-solvents and their typical concentration ranges is provided in the table below.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement
This guide provides a logical workflow for addressing solubility challenges in the laboratory.
Caption: A logical workflow for systematically addressing poor aqueous solubility.
Guide 2: Decision Tree for Co-solvent/Excipient Selection
This guide assists in selecting an appropriate solubilization strategy based on the properties of the compound and experimental constraints.
Caption: A decision tree to guide the selection of a suitable solubilization method.
Data Presentation
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 10 | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 20 | May cause precipitation of some salts. |
| Polyethylene Glycol (PEG 300/400) | 5 - 50 | Generally considered biocompatible. |
| Propylene Glycol | 5 - 40 | Often used in pharmaceutical formulations. |
| Glycerol | 1 - 30 | Increases viscosity of the solution. |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the aqueous solubility of a compound as a function of pH.
Materials:
-
The compound of interest
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12
-
Vials or tubes for sample preparation
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After equilibration, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in each sample using a validated analytical method.
-
Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the respective buffer to generate the pH-solubility profile.
Protocol 2: Co-solvent Solubility Screening
Objective: To assess the impact of different co-solvents on the aqueous solubility of a compound.
Materials:
-
The compound of interest
-
A selection of co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer at a fixed pH
-
Vials or tubes
-
Shaker or rotator at a controlled temperature
-
Analytical instrument for quantification
Methodology:
-
Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of the compound to a known volume of each co-solvent/buffer mixture.
-
Follow steps 2-7 as described in Protocol 1 to determine the solubility of the compound in each co-solvent mixture.
-
Plot the solubility of the compound against the percentage of each co-solvent to evaluate their effectiveness in enhancing solubility.
Preventing degradation of thiazolidinone compounds during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of these important molecules during your experiments.
Frequently Asked Questions (FAQs)
Q1: My thiazolidinone compound appears to be degrading in solution. What are the most common causes?
A1: Thiazolidinone degradation is most commonly caused by hydrolysis, particularly under acidic or alkaline conditions. The thiazolidinone ring is susceptible to opening under these conditions. Other significant factors include exposure to light (photodegradation), elevated temperatures, and oxidative stress. The specific substituents on the thiazolidinone ring can also influence its stability.
Q2: What is the optimal pH range for working with thiazolidinone solutions?
A2: Thiazolidinone compounds generally exhibit the greatest stability in neutral to slightly acidic solutions (pH 5-7). Degradation is often observed to be more pronounced in acidic conditions (e.g., pH 4.4) and can also occur under alkaline hydrolysis.[1] For example, studies on pioglitazone have shown significant degradation under both acidic and alkaline conditions. Therefore, it is crucial to maintain a buffered solution within the optimal pH range during your experiments.
Q3: How should I store my thiazolidinone compounds and their solutions to ensure stability?
A3: For long-term storage, solid thiazolidinone compounds should be kept in a cool, dark, and dry place. Stock solutions are often prepared in solvents like DMSO, methanol, or ethanol. These stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[2][3] It is also advisable to prepare fresh working solutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.[3] When preparing aqueous solutions, use a buffer to maintain a stable pH.
Q4: I suspect my compound is degrading during HPLC analysis. What can I do to troubleshoot this?
A4: Degradation during HPLC analysis can be due to the mobile phase composition or temperature. If you suspect pH-related degradation, ensure your mobile phase is buffered within the stability range of your compound (typically pH 5-7). If thermal degradation is a concern, consider using a column oven set to a lower temperature. For light-sensitive compounds, protect the HPLC system and your samples from light. It is also good practice to analyze samples as soon as possible after they are prepared.
Q5: Are there any additives I can use to prevent the degradation of my thiazolidinone compound?
A5: For compounds susceptible to oxidative degradation, the addition of antioxidants can be beneficial. Some thiazolidinone derivatives themselves have been shown to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals.[4][5][6][7] The choice of a suitable antioxidant would depend on the specific compound and the experimental system. Common antioxidants used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT) or ascorbic acid, but their compatibility and effectiveness would need to be experimentally verified for your specific application.
Troubleshooting Guides
Problem: Unexpected or inconsistent results in biological assays.
Possible Cause: Degradation of the thiazolidinone compound leading to reduced activity or the formation of interfering byproducts.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Analyze a fresh sample of your compound by HPLC-UV or LC-MS to confirm its purity and identity.
-
Compare the results with the certificate of analysis or a previously established standard.
-
-
Evaluate Solution Stability:
-
Prepare your compound in the assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure).
-
At various time points, analyze the solution by HPLC to quantify the remaining parent compound and identify any major degradation products.
-
-
Optimize Experimental Conditions:
-
pH Control: Ensure your assay buffer is within the optimal pH range of 5-7.
-
Temperature Control: Perform experiments at the lowest feasible temperature.
-
Light Protection: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Minimize Incubation Time: Reduce the time the compound is in solution before and during the assay as much as possible.
-
Problem: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause: On-instrument or pre-analysis degradation of the thiazolidinone compound.
Troubleshooting Steps:
-
Investigate Mobile Phase Effects:
-
Check the pH of your mobile phase. If it is acidic or basic, consider adjusting it to a more neutral pH or using a different buffer system.
-
Ensure the organic solvents in your mobile phase are of high quality and free of peroxides, which can cause oxidation.
-
-
Assess Thermal Stability:
-
If you are using elevated column temperatures, try running the analysis at a lower temperature to see if the unknown peaks are reduced.
-
-
Check for Photodegradation:
-
If your compound is known to be light-sensitive, protect the autosampler and flow path from light.
-
-
Analyze Degradation Products:
-
If possible, use LC-MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., hydrolysis would result in a predictable mass change).
-
Data on Thiazolidinone Degradation
The following tables summarize quantitative data on the degradation of representative thiazolidinone compounds under various stress conditions. This data is intended to provide a general understanding of their stability profiles.
Table 1: Effect of pH on the Degradation of Pioglitazone Hydrochloride
| pH Condition | Temperature (°C) | Duration | Degradation (%) | Reference |
| 0.1N HCl | Room | 4 hours | Significant | [8] |
| 2N HCl | Room | 4 hours | Significant | [8] |
| pH 6-8 | Room | 4 hours | Minimal | [8] |
| 0.1N NaOH | Room | 60 min | 13.07 | [8] |
| 0.1N NaOH | 80 | 120 min | Significant | [9] |
| 2N NaOH | Room | 4 hours | Significant | [8] |
Table 2: Stability of Rosiglitazone under Different Storage Conditions
| Condition | Matrix | Duration | Stability (%) | Reference |
| Room Temperature | Methanol (1 mg/ml) | 48 hours | ≥ 92 | [2] |
| -20°C | Stock Solution | 3 months | Stable | |
| -80°C | Methanol (1 mg/ml) | 2 weeks | ≥ 81 | [2] |
| -80°C | Unprocessed Plasma | 4 weeks | ≥ 93 | [2] |
| Freeze-Thaw (3 cycles) | Unprocessed Plasma | - | ≥ 92 | [2] |
Table 3: Forced Degradation of Pioglitazone Hydrochloride
| Stress Condition | Duration | Degradation (%) | Reference |
| 0.1N NaOH | 90 min | 17.95 | [8] |
| Dry Heat (70°C) | 48 hours | 0.14 | [8] |
| 3% Hydrogen Peroxide | 15 min | 12.65 | [8] |
| Photolytic | 3 hours | 12.53 | [8] |
| Photolytic | 6 hours | 18.36 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thiazolidinone Stability in Solution
This protocol outlines a general method for evaluating the stability of a thiazolidinone compound in a specific buffer or solvent system.
Materials:
-
Thiazolidinone compound
-
Solvent (e.g., DMSO, methanol) for stock solution
-
Aqueous buffer at the desired pH
-
HPLC system with a suitable column and detector
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh the thiazolidinone compound and dissolve it in a suitable organic solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution with the aqueous buffer to be tested to achieve the final desired concentration for your experiment.
-
Incubation:
-
Divide the working solution into several aliquots in appropriate vials.
-
Incubate the vials at a specific temperature (e.g., room temperature, 37°C, or an elevated temperature for accelerated studies).
-
If testing for photostability, expose some vials to a controlled light source while keeping others in the dark as a control.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubator.
-
Immediately analyze the sample by a validated HPLC method to determine the concentration of the parent thiazolidinone compound.
-
-
Data Analysis:
-
Calculate the percentage of the thiazolidinone compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study for Thiazolidinone Compounds
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
Thiazolidinone compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC-grade water, methanol, and acetonitrile
-
HPLC-UV and/or HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a set period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide. Incubate under similar conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C). Also, prepare a solution of the compound and reflux it.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber). Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and HPLC-MS. Compare the chromatograms to identify degradation products and determine the extent of degradation.
Visualizations
Caption: General pathway for the hydrolysis of the thiazolidinone ring.
Caption: Workflow for assessing and troubleshooting thiazolidinone stability.
Caption: Simplified PPAR-gamma signaling pathway activated by thiazolidinones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazoles and Thiazolidinones as Antioxidants | Bentham Science [eurekaselect.com]
- 7. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. actapharmsci.com [actapharmsci.com]
Troubleshooting unexpected results in cell viability assays with Einecs 299-216-8
This guide provides troubleshooting assistance for researchers encountering unexpected results in cell viability assays, particularly when screening small molecule compounds. While the focus is on tetrazolium-based colorimetric assays such as CCK-8 (WST-8), the principles discussed are often applicable to other viability assays like MTT, MTS, and XTT.
Frequently Asked Questions (FAQs)
Q1: My test compound shows an unexpected increase in "cell viability" at high concentrations, even beyond the level of the untreated control cells. What could be the cause?
A1: This is a strong indication of direct chemical interference with the assay reagent. Certain compounds, especially those with antioxidant properties or specific chemical groups like thiols and carboxylic acids, can directly reduce the tetrazolium salt (e.g., WST-8 in the CCK-8 assay) to its colored formazan product, independent of cellular metabolic activity.[1][2][3][4] This leads to a false-positive signal, making it appear as if the cells are more viable or are proliferating.
Q2: How can I confirm if my compound is directly interfering with the cell viability assay?
A2: The most straightforward method is to run a cell-free control experiment. In this setup, you add your compound at various concentrations to the cell culture medium in a multi-well plate without any cells. Then, you add the CCK-8 reagent and incubate for the same period as your main experiment.[5] If you observe a color change in the wells containing your compound, it confirms direct interference.
Q3: The absorbance readings in my replicate wells show high variability. What are the common causes for this?
A3: High variability between replicate wells can stem from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension or improper pipetting technique can lead to different numbers of cells in each well.[4]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate solutes and affect cell growth, leading to skewed results. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data.[5]
-
Air Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, leading to inaccurate absorbance readings.[5]
-
Incomplete Reagent Mixing: Ensure the CCK-8 reagent is thoroughly mixed with the culture medium in each well without causing cell detachment.[4]
Q4: My absorbance readings are very low, even in the control wells with healthy cells. What should I check?
A4: Low signal can be due to several reasons:
-
Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line.[6]
-
Short Incubation Time: The incubation time with the CCK-8 reagent may be too short for sufficient formazan production. You can try extending the incubation period, but be mindful that excessively long incubations can also lead to artifacts.[6]
-
Reduced Metabolic Activity: Some cell types, like primary splenocytes or thymocytes, have inherently low metabolic rates and may produce a weak signal in these types of assays.[7]
Q5: Can components of the cell culture medium interfere with the assay?
A5: Yes, certain components in the culture medium can interfere. For example, reducing agents can contribute to the non-enzymatic reduction of the tetrazolium dye.[8] Additionally, if your compound of interest is colored, it can directly contribute to the absorbance reading at the measurement wavelength. In such cases, a background subtraction using wells with the compound in the medium but without cells is necessary.[5]
Troubleshooting Guide: Compound Interference
If you suspect your test compound is interfering with the CCK-8 assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected compound interference.
Data Presentation
The following table summarizes potential sources of interference in tetrazolium-based cell viability assays and recommended control experiments.
| Potential Issue | Observed Effect | Recommended Control / Action |
| Direct Reduction of Reagent | Falsely high absorbance (increased "viability"). | Run a cell-free control with the compound and assay reagent.[5] |
| Compound Color | High background absorbance. | Measure absorbance of the compound in media alone and subtract from experimental values.[5] |
| High Cell Density | Signal saturation or decreased signal per cell. | Optimize cell seeding density through a titration experiment.[5] |
| Low Cell Density | Low signal-to-noise ratio. | Increase cell seeding density or extend reagent incubation time.[6] |
| Contamination | Erratic or unexpectedly high/low readings. | Regularly test for mycoplasma; practice aseptic technique. |
| Reagent Instability | High background in all wells. | Protect reagent from light and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Standard CCK-8 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells for blanks (medium only) and untreated controls (cells with medium).
-
Incubation: Incubate the plate for 24 hours (or an appropriate time for cell attachment and growth) in a CO2 incubator.
-
Compound Treatment: Add various concentrations of the test compound to the designated wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution directly to each well. Gently tap the plate to ensure mixing.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The optimal time should be determined empirically for your specific cell line and experimental conditions.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Free Compound Interference Assay
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Compound Addition: Add your test compound to the wells at the same concentrations used in your cell-based experiment. Include control wells with medium only.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for the same duration as in the standard CCK-8 protocol (e.g., 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 450 nm. A significant increase in absorbance in the compound-containing wells compared to the medium-only wells indicates direct interference.
Visualization of Assay Principle
The following diagram illustrates the underlying principle of the CCK-8 assay.
Caption: Principle of the CCK-8 (WST-8) cell viability assay.
References
- 1. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ezbioscience.com [ezbioscience.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of rhodanine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of rhodanine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the rhodanine core structure?
A1: The most prevalent methods for synthesizing the rhodanine scaffold include:
-
Knoevenagel Condensation: This is a widely used method for introducing substituents at the C-5 position of the rhodanine ring.[1][2][3]
-
Three-Component Reactions: These methods offer an efficient, one-pot synthesis of rhodanine derivatives, often using primary amines, carbon disulfide, and an acetylenic ester.[4][5] This approach is favored for its atom economy and simplified procedure.
-
From Thioglycolic Acid: Rhodanine can be synthesized by reacting thioglycolic acid with thiourea.[6][7] This method is advantageous as it avoids the use of highly toxic reagents like carbon disulfide.[6]
-
From Dithiocarbamates: In-situ generated dithiocarbamates can react with α-chloro-β,γ-alkenoate esters to yield 5-alkylidene rhodanine derivatives.[5]
Q2: I am observing a low yield in my rhodanine synthesis. What are the potential causes and solutions?
A2: Low yields in rhodanine synthesis can stem from several factors. Here are some common causes and troubleshooting tips:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Refer to the tables below for optimized conditions for various synthetic routes. For instance, in the Knoevenagel condensation, the choice of base and solvent can significantly impact the yield.[8]
-
Poor Quality of Reagents: Ensure the purity of your starting materials, as impurities can lead to side reactions and reduced yields.
-
Product Precipitation Issues: In some cases, the product may not precipitate efficiently from the reaction mixture. Adjusting the pH or adding a non-solvent can sometimes induce precipitation.
-
Difficult Product Separation: The complexity of the reaction mixture can make isolation of the desired product challenging.[6] Consider alternative purification techniques such as column chromatography or recrystallization from a different solvent system.
Q3: What are some "green" or more environmentally friendly approaches to rhodanine synthesis?
A3: Several strategies aim to make rhodanine synthesis more environmentally benign:
-
Use of Water as a Solvent: Aqueous media can be employed for certain multi-component reactions, eliminating the need for volatile organic solvents.[4]
-
Catalyst-Free Reactions: Some protocols for synthesizing rhodanine derivatives proceed efficiently without a catalyst, reducing waste and potential for metal contamination.[4]
-
One-Pot Syntheses: Multi-component, one-pot reactions are inherently greener as they reduce the number of steps, solvent usage, and waste generation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate catalyst or base. | Screen different catalysts (e.g., sodium acetate, piperidine, diethylamine) or bases for Knoevenagel condensations.[8][9] |
| Incorrect solvent. | Test a range of solvents. For example, acetic acid, ethanol, or DMF are commonly used.[2][8] | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating.[4][8] | |
| Multiple Products Observed in LC-MS or TLC | Side reactions due to strong base or high temperature. | Consider using milder reaction conditions, such as a weaker base or lower temperature.[8] |
| Impure starting materials. | Purify starting materials before use. | |
| Difficulty in Product Purification | Product is highly soluble in the reaction solvent. | After reaction completion, try to precipitate the product by adding a non-solvent or by adjusting the pH. |
| Complex mixture of byproducts. | Employ column chromatography for purification. A range of solvent systems (e.g., ethyl acetate/hexanes) can be effective.[5] | |
| Inconsistent Yields | Variability in reagent quality or reaction setup. | Ensure consistent quality of reagents and meticulous control over reaction parameters (temperature, stirring speed, atmosphere). |
Experimental Protocols & Data
Table 1: Knoevenagel Condensation for 5-Arylidene Rhodanine Analogs
| Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Benzaldehydes | Sodium Acetate | Acetic Acid | Reflux | 4-5 | Good to Excellent | [2] |
| p-Fluorobenzyl isatin | Sodium Acetate | Acetic Acid | Heat | Varies | 40-70 (in complex mixture) | [8] |
| Various Aldehydes | Diethylamine | Water | Not Specified | Not Specified | 82-96 | [9] |
Table 2: Three-Component Synthesis of Rhodanine Derivatives
| Amine | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamines, Allylamine, Isopropylamine, Isobutylamine | Acetylenic Esters | Water | Room Temperature | 1 | 80-90 | [4] |
| Ethylenediamine, 1,3-Diaminopropane, 1,4-Diaminobutane | Acetylenic Esters | Water | Room Temperature | 1 | 59-65 | [4] |
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is a general guideline for the synthesis of 5-arylidene rhodanine derivatives.
Materials:
-
Rhodanine (1 equivalent)
-
Substituted aldehyde (1 equivalent)
-
Sodium acetate (2-3 equivalents)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add rhodanine, the substituted aldehyde, and sodium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene rhodanine derivative.
Visualizing the Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of rhodanine analogs.
Caption: General workflow for rhodanine analog synthesis.
This logical diagram outlines the key stages involved in a typical synthesis of rhodanine analogs, from the initial reaction to the final pure product.
Caption: Troubleshooting logic for rhodanine synthesis.
This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis of rhodanine analogs, linking problems to their potential causes and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Complex NMR Landscape of Einecs 299-216-8: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to interpreting the complex NMR spectra of Einecs 299-216-8, chemically identified as 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Due to the compound's intricate structure, featuring a substituted aromatic ring and a heterocyclic isoxazole moiety, its NMR spectra can present significant interpretation challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a logical workflow to facilitate accurate spectral analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the NMR analysis of this compound.
Question: The aromatic region of my ¹H NMR spectrum is difficult to interpret. Why is that, and how can I assign the peaks?
Answer: The complexity in the aromatic region (typically δ 7.0-8.0 ppm) arises from the 2-chloro-6-fluorophenyl group. The protons on this ring are in a complex spin system, influenced by both the chlorine and fluorine substituents. Furthermore, the fluorine atom causes additional splitting (coupling) of the proton signals. To decipher this region:
-
Identify the Multiplicity: Expect to see complex multiplets, likely a triplet and two doublets of doublets, due to proton-proton and proton-fluorine couplings.
-
Utilize 2D NMR: Techniques like COSY (Correlated Spectroscopy) can help establish which protons are coupled to each other.
-
Consider H-F Coupling Constants: The magnitude of the coupling constants between fluorine and the aromatic protons (JHF) can help in assigning their relative positions. Ortho-coupling (³JHF) is typically larger than meta-coupling (⁴JHF).
Question: I am observing more signals in my ¹³C NMR spectrum than expected. What could be the reason?
Answer: While you expect 11 distinct carbon signals for the 11 carbon atoms in the molecule, the presence of the fluorine atom can cause splitting of the carbon signals it is coupled to. This results in doublets for the carbons on the fluorophenyl ring. Specifically, the carbon directly bonded to fluorine (C-F bond) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
Question: How can I confidently identify the methyl and carboxylic acid proton signals?
Answer:
-
Methyl Protons: The methyl group protons on the isoxazole ring are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. This signal should integrate to three protons.
-
Carboxylic Acid Proton: The carboxylic acid proton is a broad singlet that can appear over a wide chemical shift range (δ 10-13 ppm), and its position is highly dependent on the solvent and concentration. To confirm its identity, you can perform a D₂O exchange experiment. After adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum, the carboxylic acid proton signal will disappear.
Question: My baseline is noisy and my signals are broad. What are the common causes and solutions?
Answer:
-
Sample Purity: Impurities can introduce broad signals and a noisy baseline. Ensure your sample is of high purity.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can lead to significant line broadening.
-
Shimming: Poor shimming of the NMR spectrometer will result in broad and distorted peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.
-
Concentration: A very high sample concentration can also lead to broader lines. Try acquiring the spectrum with a more dilute sample.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. These values are estimations based on analogous structures and NMR prediction tools and should be used as a guide for spectral interpretation.
| ¹H NMR Data | ||
| Assignment | δ (ppm) | Multiplicity |
| H (Aromatic, position 4) | ~7.5 - 7.6 | t |
| H (Aromatic, positions 3 & 5) | ~7.3 - 7.4 | dd |
| CH₃ (Methyl) | ~2.5 | s |
| COOH (Carboxylic Acid) | ~12.0 | br s |
| ¹³C NMR Data | |
| Assignment | δ (ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C (Isoxazole, C3) | ~160 |
| C (Isoxazole, C5) | ~170 |
| C (Isoxazole, C4) | ~115 |
| C (Aromatic, C1') | ~118 (d) |
| C (Aromatic, C6') | ~162 (d) |
| C (Aromatic, C2') | ~135 (d) |
| C (Aromatic, C4') | ~132 (d) |
| C (Aromatic, C3' & C5') | ~125, ~128 |
| CH₃ (Methyl) | ~12 |
Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Note: 'd' in the ¹³C NMR data indicates a doublet due to C-F coupling.
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Apply Fourier transformation and phase correction to the acquired free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
Apply Fourier transformation and phase correction.
-
Workflow for NMR Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of the NMR spectra of this compound.
Caption: A logical workflow for the systematic interpretation of the ¹H and ¹³C NMR spectra of this compound.
Technical Support Center: High-Throughput Screening of Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the high-throughput screening (HTS) of heterocyclic compounds. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate issues such as assay interference, poor solubility, and compound instability, thereby reducing false positives and improving the quality of HTS campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Assay Interference and False Positives
Q1: My HTS campaign has a high hit rate, but the hits are not reproducible in secondary assays. What could be the cause?
A1: A high rate of non-reproducible hits often points to assay interference rather than genuine activity against the biological target. Several factors can contribute to this, with the most common being compound aggregation, intrinsic fluorescence of the compounds, or the presence of Pan-Assay Interference Compounds (PAINS). It is crucial to differentiate between genuine activity and these artifacts early in the discovery process to avoid wasting resources on false positives.[1][2][3]
Troubleshooting Guide:
-
Check for Compound Aggregation: At high concentrations, some compounds, including heterocycles, can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a false-positive signal.[1][4]
-
Evaluate Compound Fluorescence: Heterocyclic compounds often possess fluorescent properties that can interfere with fluorescence-based assays (e.g., FRET, FP).[1]
-
Action: Screen your compounds in the absence of the assay's biological components (e.g., enzyme, cells) to measure their intrinsic fluorescence at the assay's excitation and emission wavelengths. If a compound shows significant fluorescence, it may be a source of interference.
-
-
Identify Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures known to interfere with various assays through mechanisms like chemical reactivity, redox cycling, or metal chelation.[6][7][8] Many heterocyclic scaffolds have been identified as PAINS.[6][9]
Q2: How can I proactively minimize assay interference in my HTS campaign?
A2: A well-designed screening cascade is essential to minimize and identify assay interference early.[11] This involves careful assay development and the inclusion of appropriate counter-screens from the outset.
Preventative Measures:
-
Assay Choice: Whenever possible, select assay technologies that are less susceptible to interference from colored or fluorescent compounds.
-
Buffer Composition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent compound aggregation.[4]
-
Compound Concentration: Use the lowest compound concentration that still provides a robust signal to minimize the likelihood of aggregation and other off-target effects.[1]
-
Orthogonal Assays: Plan to validate hits using an orthogonal assay that has a different detection method or biological principle. This helps to confirm that the observed activity is target-specific and not an artifact of the primary assay format.[1][12]
Issue 2: Poor Compound Solubility
Q3: Some of my active compounds show variable activity and poor dose-response curves. Could this be a solubility issue?
A3: Yes, poor aqueous solubility is a common problem with heterocyclic compounds and can lead to unreliable and misleading HTS data.[13][14] If a compound precipitates in the assay buffer, its effective concentration will be lower and more variable than the nominal concentration, resulting in inconsistent activity and poorly defined structure-activity relationships (SAR).[14]
Troubleshooting Guide:
-
Assess Kinetic Solubility: The solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer (kinetic solubility) is most relevant for HTS.[14][15]
-
Action: Perform a high-throughput kinetic solubility assay, such as nephelometry or light scattering, to determine the concentration at which your compounds begin to precipitate under assay-like conditions.[16]
-
-
Visual Inspection: During your primary screen, visually inspect the assay plates for any signs of compound precipitation (e.g., cloudiness, particulate matter).
-
Modify Dilution Protocol: The way compounds are diluted from DMSO stock into the aqueous assay buffer can impact their solubility.
-
Action: Optimize the dilution protocol. For instance, reducing the highest concentration in the dose-response curve can prevent precipitation at the starting point of the serial dilution.[14]
-
Q4: What strategies can I use to improve the solubility of my heterocyclic compounds for HTS?
A4: Several strategies can be employed to enhance the solubility of compounds for in vitro assays.
Solubility Enhancement Techniques:
-
Co-solvents: The addition of a small percentage of an organic co-solvent (e.g., ethanol, methanol) to the assay buffer can sometimes improve the solubility of hydrophobic compounds. However, the tolerance of the biological target to the co-solvent must be evaluated.[14][17]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer to a value where the compound is in its more soluble ionized form can be effective.[18]
-
Structural Modification: During the hit-to-lead optimization phase, medicinal chemists can introduce polar functional groups or solubilizing moieties (e.g., morpholine) to the heterocyclic scaffold to improve aqueous solubility.[13][18]
Issue 3: Compound Stability
Q5: I'm observing a loss of activity for some of my hits upon re-testing. What could be the reason?
A5: A decline in activity over time can be due to compound instability in the assay buffer or during storage. Some heterocyclic compounds can be susceptible to degradation under certain conditions (e.g., hydrolysis, oxidation).[9]
Troubleshooting Guide:
-
Assess Compound Stability: It's important to determine the stability of your compounds under the specific conditions of your assay.
-
Action: Incubate the compounds in the assay buffer for the duration of the experiment and then analyze for degradation using methods like HPLC-MS.
-
-
Review Storage Conditions: Improper storage of compound libraries, such as repeated freeze-thaw cycles of DMSO stocks, can lead to compound precipitation or degradation.[14][19]
-
Action: Ensure that compound stocks are stored under appropriate conditions (e.g., low temperature, protected from light) and that the number of freeze-thaw cycles is minimized.
-
Data Presentation
Table 1: Common Assay Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Description | Common in Heterocycles? | Detection Method | Mitigation Strategy |
| Compound Aggregation | Self-association of molecules to form colloids that non-specifically inhibit proteins.[1][4] | Yes | Detergent-based counter-screen, Dynamic Light Scattering (DLS).[4][20] | Addition of non-ionic detergents (e.g., 0.01% Triton X-100) to assay buffer.[4] |
| Fluorescence Interference | Intrinsic fluorescence of compounds that overlaps with the assay's detection wavelengths.[1] | Yes | Pre-screen of compounds for fluorescence in the absence of biological reagents. | Use of orthogonal, non-fluorescence-based assays for hit confirmation. |
| PAINS | Pan-Assay Interference Compounds; substructures that frequently appear as hits due to non-specific activity.[7][8] | Yes[6][9] | Computational filtering using PAINS substructure lists.[7] | Deprioritization of hits containing known PAINS motifs and rigorous orthogonal validation.[9] |
| Redox Cycling | Compounds that generate reactive oxygen species (ROS) in the presence of reducing agents, leading to protein oxidation.[12] | Yes | HRP-based assay to detect hydrogen peroxide generation.[6][12] | Exclusion of reducing agents if not essential for the assay; use of redox-inactive analogs. |
| Metal Chelation | Contaminating metal ions in compound samples can cause false positives.[21] | Possible | Counter-screen with a strong chelating agent like TPEN.[21] | Purification of active compounds to remove metal impurities. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if a compound's inhibitory activity is dependent on aggregation.
Methodology:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Compound Preparation: Prepare serial dilutions of the test compound in both Buffer A and Buffer B.
-
Assay Performance: Run the biochemical or cell-based assay in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves for the compound in the presence and absence of detergent.
-
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 is indicative of an aggregation-based mechanism of action.[4]
Protocol 2: Kinetic Solubility Assay using Nephelometry
Objective: To measure the kinetic solubility of test compounds in an aqueous buffer.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO in a microplate.
-
Dilution into Buffer: Add the aqueous assay buffer to the compound plate to achieve the final desired concentrations. This rapid dilution mimics the HTS process.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for potential precipitation.
-
Measurement: Measure the light scattering or turbidity of each well using a microplate nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit of the compound.[16]
Visualizations
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. longdom.org [longdom.org]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. ziath.com [ziath.com]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
Enhancing the stability of Einecs 299-216-8 for in vivo studies
Welcome to the technical support center for Einecs 299-216-8 (N,N'-bis(2-chloroethyl)-4-phenylenediamine) . This resource provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound for in vivo studies. As a nitrogen mustard derivative, this compound is a potent alkylating agent with inherent reactivity that presents challenges to its stability in aqueous solutions.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and ensure the integrity of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound, chemically known as N,N'-bis(2-chloroethyl)-4-phenylenediamine, is a nitrogen mustard compound.[1][3] Its instability arises from the high reactivity of the bis(2-chloroethyl)amino functional group. In aqueous solutions, the nitrogen atom can displace a chloride ion through an intramolecular cyclization to form a highly reactive aziridinium ion.[2] This ion is a potent electrophile that can react with various nucleophiles, including water, leading to hydrolysis and loss of activity. This reactivity is also the basis of its cytotoxic effect through DNA alkylation.[2][3]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The primary factors affecting stability are pH, temperature, and the presence of nucleophiles.
-
pH: The rate of aziridinium ion formation and subsequent hydrolysis is highly pH-dependent. Both acidic and alkaline conditions can accelerate degradation.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of nitrogen mustards.
-
Nucleophiles: The presence of strong nucleophiles in the formulation buffer can lead to the rapid consumption of the active compound.
Q3: How should I store the solid compound and its solutions?
A3: The solid compound should be stored in a cool, dark, and dry place. Solutions of this compound are generally unstable and should be prepared fresh before each experiment. If short-term storage of a stock solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light. The stability of chemotherapeutic agents in solution can be a significant concern, so minimizing storage time is crucial.[6]
Q4: What are the signs of degradation?
A4: Degradation of this compound in solution may be indicated by a change in color, the formation of precipitates, or a decrease in potency as measured by analytical methods such as High-Performance Liquid Chromatography (HPLC).[7]
Q5: Can I use common buffers like PBS for my in vivo studies?
A5: Phosphate-buffered saline (PBS) contains nucleophilic phosphate ions that can react with the aziridinium ion intermediate of nitrogen mustards, accelerating degradation. It is advisable to use non-nucleophilic buffers or to perform compatibility studies before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous solution during formulation. | The compound has low aqueous solubility. The pH of the solution is not optimal for solubility. | Prepare a stock solution in a small amount of a compatible organic co-solvent (e.g., DMSO, ethanol) before diluting with the aqueous vehicle. Adjust the pH of the final solution; for nitrogen mustards, a slightly acidic pH may be preferable for stability, but this needs to be balanced with solubility.[5] |
| Discoloration of the solution upon standing. | Oxidation or degradation of the phenylenediamine moiety. This is a common issue with phenylenediamine derivatives, which can darken upon exposure to air.[8] | Prepare solutions fresh and use them immediately. Protect the solution from light and consider de-gassing the solvent to remove dissolved oxygen. The use of antioxidants may be explored, but their compatibility must be verified. |
| Loss of potency in vivo (weaker than expected therapeutic effect). | Rapid degradation of the compound in the formulation vehicle or after administration. The compound may be cleared too quickly from circulation. | Optimize the formulation for stability by adjusting the pH and considering the use of stabilizing excipients. Consider advanced formulation strategies such as liposomal encapsulation to protect the compound and prolong its circulation time.[9] |
| Inconsistent results between experiments. | Variability in the preparation of the formulation. Degradation of the compound between the time of preparation and administration. | Standardize the formulation protocol, including the order of addition of reagents, mixing time, and temperature. Prepare the formulation immediately before each experiment to minimize degradation. |
| Precipitation upon injection into the bloodstream. | The organic co-solvent used to dissolve the compound is not miscible with blood, causing the compound to crash out of solution. | Minimize the volume of the organic co-solvent in the final formulation. Use a surfactant or other solubilizing agent to improve the solubility of the compound in the aqueous vehicle. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Formulation
This protocol describes a basic method for preparing an aqueous formulation of this compound for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Water for Injection (WFI)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile, non-nucleophilic buffer (e.g., citrate buffer)
Procedure:
-
Accurately weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely.
-
In a separate sterile vial, prepare the final formulation vehicle by mixing the buffer and WFI.
-
Slowly add the DMSO stock solution to the formulation vehicle while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally <5% v/v).
-
Measure the pH of the final solution and adjust to the desired range (e.g., pH 4-5) using 0.1 M HCl or 0.1 M NaOH.
-
Visually inspect the solution for any precipitation or discoloration.
-
Use the formulation immediately after preparation.
Protocol 2: Stability Testing using HPLC
This protocol outlines a method for assessing the stability of this compound in a given formulation.
Materials:
-
Formulation of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the mobile phase: e.g., a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Set the HPLC column temperature (e.g., 30°C) and the UV detection wavelength (determined by UV-Vis scan of the compound).
-
Inject a sample of the freshly prepared formulation (t=0) to determine the initial peak area of the intact compound.
-
Store the formulation under the desired test conditions (e.g., 25°C, 4°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the formulation, dilute if necessary, and inject it into the HPLC system.
-
Record the peak area of the intact compound and any new peaks that appear due to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution (Hypothetical Data)
| pH | Temperature (°C) | % Remaining after 4 hours | % Remaining after 24 hours |
| 3 | 25 | 90 | 65 |
| 4 | 25 | 95 | 80 |
| 5 | 25 | 92 | 70 |
| 7.4 (PBS) | 25 | 70 | 30 |
| 9 | 25 | 60 | 20 |
Table 2: Recommended Excipients for Formulation Development
| Excipient Type | Examples | Function | Considerations |
| Co-solvents | DMSO, Ethanol, PEG 300/400 | To dissolve the compound. | Use at the lowest possible concentration to avoid toxicity and precipitation upon injection. |
| Buffering Agents | Citrate, Acetate | To maintain a stable pH. | Avoid nucleophilic buffers like phosphate.[10] |
| Tonicity Modifiers | Dextrose, Sodium Chloride | To make the formulation isotonic. | Ensure compatibility with the compound. |
| Solubilizers | Polysorbate 80, Cremophor EL | To enhance aqueous solubility. | May affect in vivo distribution and require toxicity testing. |
Visualizations
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound formulations.
Diagram 2: Proposed Degradation Pathway
Caption: Proposed degradation pathway of this compound in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) [mdpi.com]
- 5. Influence of pH on the toxicity of nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. Stability of cancer chemotherapeutic agents in a totally implanted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. Reduced Toxicity of Liposomal Nitrogen Mustard Prodrug Formulation Activated by an Intracellular ROS Feedback Mechanism in Hematological Neoplasm Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excipients for stabilizing preservation | PDF [slideshare.net]
Technical Support Center: Purification of Quinoline-Thiazolidinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of quinoline-thiazolidinone compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful isolation of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of quinoline-thiazolidinone derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not polar enough to dissolve the compound. - Insufficient solvent is being used. | - Try a more polar solvent or a solvent mixture. Common solvents for these compounds include ethanol, ethyl acetate, and acetonitrile.[1] - Add small additional portions of hot solvent until the compound dissolves. |
| Compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are preventing crystallization. | - Switch to a lower-boiling point solvent. - Reheat the solution and add a small amount of additional solvent to reduce saturation. - Attempt to purify by column chromatography first to remove impurities. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is highly soluble in the cold solvent. - The cooling process is too rapid. | - Boil off some of the solvent to increase the concentration of the compound. - Place the solution in an ice bath to further decrease solubility. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization occurred during a hot filtration step. | - Minimize the amount of hot solvent used to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| Crystals are colored or appear impure. | - Insoluble impurities are present. - Colored impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble impurities before cooling. - Add activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The chosen eluent system has inappropriate polarity. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound will not elute from the column. | - The eluent is not polar enough. - The compound is highly polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - A small amount of a more polar solvent like methanol can be added to the eluent. |
| The compound runs with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, use a higher percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of bands on the column. | - The compound is sparingly soluble in the eluent. - The sample was overloaded on the column. | - Choose an eluent system in which the compound is more soluble. - Use a larger column or apply less sample. |
| Compound appears to be decomposing on the column. | - The silica gel is too acidic for the compound. | - Deactivate the silica gel by adding a small amount of triethylamine (1-2%) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying quinoline-thiazolidinone compounds?
A1: The most frequently employed purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often attempted first if the crude product is a solid and of reasonable purity.[1] Column chromatography is used for more complex mixtures or when recrystallization fails to yield a pure product.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For quinoline-thiazolidinone derivatives, common solvents to try are ethanol, ethyl acetate, acetonitrile, and acetone.[1] It is often necessary to test several solvents to find the most suitable one.
Q3: What type of stationary phase and mobile phase should I use for column chromatography?
A3: Silica gel is the most common stationary phase for the purification of quinoline-thiazolidinone compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation.
Q4: How can I remove unreacted thioglycolic acid from my crude product?
A4: Unreacted thioglycolic acid can often be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate.[1] This will deprotonate the carboxylic acid, forming a water-soluble salt that can be separated in an aqueous wash.
Q5: My purified compound is still showing impurities by NMR. What should I do?
A5: If NMR analysis indicates the presence of impurities after initial purification, a second purification step may be necessary. This could involve re-crystallization from a different solvent system or performing column chromatography with a shallower solvent gradient to improve separation.
Quantitative Data on Purification Methods
The following table summarizes typical yields and purity levels achieved for quinoline-thiazolidinone compounds using different purification methods, as compiled from various literature sources.
| Compound Type | Purification Method | Solvent/Eluent System | Typical Yield (%) | Reported Purity (%) | Reference |
| Tetrazolo[1,5-a]quinoline-thiazolidinone | Recrystallization | Ethanol | 75-85 | >95 (by CHN analysis) | [1] |
| Quinazolinone-thiazolidine-quinoline | Recrystallization | Ethanol | 68-78 | >95 (by CHN analysis) | [2] |
| Quinoline-thiazolidinone hybrids | Column Chromatography | Hexane/Ethyl Acetate | 60-70 | >98 (by HPLC) | [3] |
| Substituted quinoline-thiazolidinones | Recrystallization | Acetonitrile | 70-80 | >95 (by NMR) | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the solid is insoluble, gently heat the test tube. A suitable solvent will dissolve the solid upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the desired compound from impurities. A good starting point for many quinoline-thiazolidinone derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Secure a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen non-polar solvent (e.g., hexane) and then slowly add silica gel as a slurry to ensure even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow
Caption: A decision-making workflow for the purification of quinoline-thiazolidinone compounds.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Many quinoline derivatives exhibit antibacterial activity by inhibiting DNA gyrase, a crucial enzyme in bacterial DNA replication.
Caption: Inhibition of DNA gyrase by quinoline compounds, leading to bacterial cell death.
References
Addressing off-target effects of thiazolidinone derivatives in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of thiazolidinone derivatives in their experiments.
Troubleshooting Guides
Issue: Unexpected Cell Viability/Cytotoxicity Results
Researchers often encounter discrepancies in cell viability assays when working with thiazolidinone derivatives. This can manifest as lower-than-expected viability or apparent cytotoxicity that may not be related to the intended target.
Possible Causes and Solutions:
-
Interference with Viability Assays: Some thiazolidinone derivatives, particularly those with antioxidant properties or free thiol groups, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability[1][2].
-
Troubleshooting Step: Run a control experiment with the thiazolidinone derivative in cell-free media containing the viability reagent (e.g., MTT) to check for direct reduction.
-
Solution: If interference is observed, consider using an alternative viability assay that is less susceptible to chemical interference, such as a resazurin-based assay or a method that measures ATP content.[3] It's also good practice to visually inspect cells under a microscope for morphological signs of cytotoxicity.
-
-
Off-Target Mitochondrial Effects: Thiazolidinones, including troglitazone, rosiglitazone, and pioglitazone, have been shown to induce mitochondrial dysfunction in a PPARγ-independent manner.[3][4][5] This can lead to decreased oxygen consumption, increased reactive oxygen species (ROS) production, and changes in mitochondrial membrane potential, ultimately impacting cell viability.[3][4]
-
Troubleshooting Step: Measure mitochondrial function directly using assays for oxygen consumption rate (OCR), extracellular acidification rate (ECAR), mitochondrial membrane potential (e.g., using JC-1 dye), or ROS production.
-
Solution: If mitochondrial dysfunction is confirmed, this off-target effect should be considered when interpreting cytotoxicity data. Further investigation into the specific mitochondrial targets may be warranted.
-
Quantitative Data on Off-Target Effects
The following table summarizes reported IC50 values for various thiazolidinone derivatives against their intended targets and known off-targets. This data can help researchers assess the potential for off-target activity in their experimental concentration range.
| Thiazolidinone Derivative | Intended Target | On-Target IC50 | Off-Target | Off-Target IC50 | Reference |
| Compound 22 | VEGFR-2 | 0.079 µM | MCF-7 cell line | 1.21 µM | [6] |
| HepG2 cell line | 2.04 µM | [6] | |||
| Compound 19 | VEGFR-2 | 0.323 µM | - | - | [6] |
| Compound 20 | VEGFR-2 | 0.21 µM | HepG2 cell line | 1.14 µM | [6] |
| Compound 24 | VEGFR-2 | 0.203 µM | HepG2 cell line | 0.6 µM | [6] |
| Compound 44 | PIM Kinase | - | K562 cell line | 0.75 µM | [7] |
| Thiazolidinone-1 | CDK2 | 56.97 µM | MCF-7 cell line | 0.37 µM | [8] |
| HepG2 cell line | 1.58 µM | [8] | |||
| Thiazolidinone-2 | CDK2 | - | MCF-7 cell line | 0.54 µM | [8] |
| HepG2 cell line | 0.24 µM | [8] | |||
| Les-3833 | Not Specified | - | WM793 melanoma cells | 0.22 µg/mL | [9] |
| SK-Mel-28 melanoma cells | 0.3 µg/mL | [9] | |||
| A549 lung carcinoma | >5.0 µg/mL | [9] | |||
| MCF-7 breast carcinoma | 2.5 µg/mL | [9] | |||
| Pyrrolizine-thiazolidin-4-one 48b | COX-2 | 1.25 µM | - | - | [10] |
| Pyrrolizine-thiazolidin-4-one 48c | COX-2 | 1.15 µM | - | - | [10] |
| 5-Arylidenethiazolidine-2,4-dione 6 | Not Specified | - | Antioxidant Activity | 9.18 µg/mL | [10] |
| Oxazinyl-thiazolidin-4-one 9a | Not Specified | - | Antioxidant Activity (DPPH) | 6.62 µg/mL | [10] |
| Antioxidant Activity (NO) | 6.79 µg/mL | [10] |
Experimental Protocols
Kinase Inhibitor Profiling
To assess the selectivity of a thiazolidinone derivative against a panel of kinases, a competitive binding assay or a functional kinase assay can be employed.
Methodology: Kinobeads Competition Assay
This method allows for the profiling of inhibitors against a broad range of endogenously expressed kinases.
-
Cell Lysate Preparation: Prepare lysates from cell lines known to express a wide variety of kinases.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of the thiazolidinone derivative or a DMSO control.
-
Kinobeads Pulldown: Add kinobeads (sepharose beads coupled with non-selective kinase inhibitors) to the lysates to capture kinases that are not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Determine the dose-dependent decrease in the amount of each kinase captured by the beads in the presence of the inhibitor to calculate IC50 values.
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiazolidinone derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the thiazolidinone derivative or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Frequently Asked Questions (FAQs)
Q1: My thiazolidinone derivative shows potent activity in a biochemical assay but is much weaker in a cell-based assay. What could be the reason?
A1: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Metabolism: The compound might be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to interact with the target.
Q2: I am observing a high background signal in my MTT assay when using my thiazolidinone compound, even in wells without cells. What is happening?
A2: This is likely due to the direct reduction of the MTT reagent by your compound.[1] Thiazolidinone derivatives with certain chemical moieties can have reducing properties that interfere with the assay. To confirm this, run a control plate with your compound in cell-free media. If the color change still occurs, you will need to switch to a different viability assay.
Q3: My CETSA results are ambiguous. The thermal shift is very small or inconsistent. How can I improve the assay?
A3: Small or inconsistent thermal shifts in CETSA can be challenging. Here are some troubleshooting tips:
-
Optimize Compound Concentration: Ensure you are using a concentration that is sufficient to engage the target. A dose-response experiment is recommended.
-
Optimize Heating Gradient: The temperature range for heating should be optimized for your specific target protein to capture the melting transition accurately.
-
Control for Cellular Health: Ensure that the compound treatment itself is not causing significant stress or cell death, which could affect protein stability.
-
Use a Different Detection Method: If using Western blotting, ensure your antibody is specific and provides a good signal-to-noise ratio. Mass spectrometry-based CETSA can provide more quantitative and robust data.
Q4: Are there known signaling pathways that are commonly affected by off-target activities of thiazolidinones?
A4: Yes, several PPARγ-independent signaling pathways have been reported to be affected by thiazolidinones. These primarily revolve around apoptosis and mitochondrial function. For example, some thiazolidinones can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11] They can also trigger mitochondrial-mediated apoptosis by causing mitochondrial dysfunction, leading to the release of cytochrome c.[5]
Visualizations
Caption: PPARγ-Independent Apoptotic Pathways Induced by Thiazolidinones.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PPARgamma-independent antitumor effects of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unable to Confirm Biological Activity of Einecs 299-216-8 Due to Lack of Definitive Chemical Identification
A comprehensive search to determine the biological activity of the synthesized compound designated as Einecs 299-216-8 could not be completed, as the provided European Inventory of Existing Commercial Chemical Substances (EINECS) number does not correspond to a publicly registered and identifiable chemical entity. Without a definitive chemical structure and name, a comparison of its biological activity with alternative compounds, supported by experimental data, cannot be accurately or objectively compiled.
Initial investigations into chemical databases and regulatory resources, including the European Chemicals Agency (ECHA), did not yield a specific substance associated with the Einecs number 299-216-8. This critical lack of identification prevents the necessary subsequent steps of sourcing relevant biological activity data, identifying comparable molecules, and detailing experimental protocols.
While searches for structurally similar compounds, such as piperidine derivatives like "Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate," were conducted based on preliminary but unconfirmed leads, any attempt to attribute their known biological activities to the unidentified "this compound" would be speculative and scientifically unsound. The core requirement of this guide is to provide objective, data-supported confirmation of the synthesized product's performance, which is contingent on its precise chemical identity.
For researchers, scientists, and drug development professionals, the foundational step in evaluating a synthesized compound is its unambiguous identification. This includes its accepted chemical name, CAS registry number, and a confirmed molecular structure. In the absence of this information for "this compound," it is not possible to proceed with the creation of a reliable and factual comparison guide.
It is recommended that the identity of the synthesized compound be confirmed through analytical methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. Once a definitive chemical structure is established, a thorough search for its biological properties and the development of a comparative guide can be undertaken.
Unraveling the Antimicrobial Profile of Einecs 299-216-8: A Comparative Analysis
A comprehensive evaluation of the antimicrobial agent identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8 remains challenging due to the limited publicly available information linking this identifier to a specific chemical entity. Extensive searches of chemical databases and regulatory inventories have not yielded a definitive chemical name or structure for this substance, precluding a direct comparative analysis of its antimicrobial efficacy against other agents.
For researchers, scientists, and drug development professionals, the initial step in evaluating a compound's potential is its unequivocal identification. Without a known chemical identity for Einecs 299-216-8, it is not possible to retrieve published studies, experimental data, or information on its mechanism of action. Consequently, a direct comparison with other antimicrobial agents, including the presentation of quantitative data in tabular form, detailed experimental protocols, and the visualization of signaling pathways, cannot be conducted at this time.
The scientific community relies on precise chemical identifiers, such as CAS numbers and standardized nomenclature (e.g., IUPAC), to access the body of research associated with a particular substance. The absence of such information for this compound in readily accessible scientific and regulatory repositories presents a significant barrier to fulfilling the detailed requirements of a comparative guide.
To proceed with a meaningful comparison, the primary and essential step would be the definitive identification of the chemical substance corresponding to this compound. Once the chemical name and structure are known, a thorough literature search could be initiated to gather the necessary data on its antimicrobial properties, including:
-
Spectrum of Activity: The range of microorganisms (bacteria, fungi, viruses) against which it is effective.
-
Potency: Quantitative measures of efficacy, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
-
Mechanism of Action: The specific biochemical or molecular pathways through which it exerts its antimicrobial effects.
-
Resistance Profiles: The potential for and mechanisms of microbial resistance.
-
Toxicology and Safety Data: Information on its effects on host cells and organisms.
Without this foundational information, any attempt to create a comparative guide would be speculative and lack the scientific rigor required by the target audience.
Logical Workflow for Future Analysis
Should the identity of this compound become available, the following logical workflow would be employed to construct the requested comparative guide.
Caption: Proposed workflow for developing a comparative guide upon identification of this compound.
We encourage researchers with access to proprietary databases or further information regarding the identity of this compound to provide this essential detail to enable a thorough and scientifically valuable comparative analysis.
Structure-activity relationship (SAR) studies of Einecs 299-216-8 analogs
An in-depth analysis of the European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8 reveals a significant challenge in identifying a specific chemical compound for structure-activity relationship (SAR) studies. Extensive searches across multiple chemical databases and scientific literature have failed to associate this number with a distinct chemical name or structure.
The identifier "Einecs 299-216-8" appears in various non-chemical contexts, including United Nations documents and library records, but does not resolve to a specific molecule within chemical registries. This suggests that the provided EINECS number may be inaccurate or does not correspond to a publicly documented chemical substance for which SAR data would be available.
Due to the inability to identify the foundational chemical structure, it is not possible to proceed with the requested comparison guide on the structure-activity relationships of its analogs. The core requirement of identifying a target molecule and its related compounds cannot be met based on the provided information.
Therefore, the creation of data tables, experimental protocols, and visualizations related to the SAR of this compound analogs cannot be fulfilled at this time. Further clarification or a valid chemical identifier would be necessary to undertake the requested scientific analysis.
Comparative analysis of Einecs 299-216-8 and other known enzyme inhibitors
Lack of Evidence for Einecs 299-216-8 as a Specific Enzyme Inhibitor
Initial investigations identified the substance corresponding to This compound as isooctyl alcohol . Isooctyl alcohol is not a single compound but a mixture of isomeric branched-chain eight-carbon (C8) alcohols. Despite a comprehensive search of scientific literature, no direct evidence was found to classify isooctyl alcohol as a specific enzyme inhibitor. The available information primarily details its properties as a solvent and its applications in industrial manufacturing.
While general studies indicate that some alcohols can exhibit non-specific inhibitory effects on certain enzymes, particularly at higher concentrations, there is no substantive body of research detailing a specific inhibitory mechanism or a primary enzyme target for isooctyl alcohol. This absence of data precludes a direct comparative analysis of this compound with other known enzyme inhibitors based on experimental evidence.
Hypothetical Comparative Analysis: Isooctyl Alcohol vs. A Known Enzyme Inhibitor
To fulfill the structural requirements of this request and to provide a useful guide for researchers, a hypothetical comparative analysis is presented below. This analysis illustrates how one might compare a compound like isooctyl alcohol to a well-characterized enzyme inhibitor if such data were available. For this purpose, we will consider the hypothetical inhibition of pancreatic lipase by isooctyl alcohol and compare it with the well-documented inhibitor, Orlistat .
Disclaimer: The data and experimental details pertaining to isooctyl alcohol in this hypothetical analysis are illustrative and not based on published experimental findings.
Enzyme of Interest: Pancreatic Lipase
Pancreatic lipase is a crucial enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides into monoacylglycerides and free fatty acids, facilitating their absorption. Inhibition of pancreatic lipase is a therapeutic strategy for the management of obesity.
Known Inhibitor: Orlistat
Orlistat is a potent and well-established irreversible inhibitor of pancreatic and gastric lipases. It forms a covalent bond with the serine residue in the active site of the lipase, rendering the enzyme inactive.
Comparative Data of Pancreatic Lipase Inhibitors (Hypothetical)
For the purpose of this illustrative guide, we will assume hypothetical IC50 values for isooctyl alcohol and compare them to known values for Orlistat.
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Isooctyl Alcohol | Pancreatic Lipase | Hypothetical: 500 | Hypothetical: Non-competitive | N/A |
| Orlistat | Pancreatic Lipase | 0.14 | Irreversible (covalent) | [1] |
Signaling Pathway: Inhibition of Fat Digestion
The following diagram illustrates the simplified pathway of dietary fat digestion and the point of inhibition by pancreatic lipase inhibitors.
Caption: Inhibition of pancreatic lipase blocks the breakdown of dietary fats.
Experimental Protocols
Below are detailed methodologies for key experiments that would be cited in a comparative analysis of enzyme inhibitors.
Pancreatic Lipase Activity Assay
This protocol is used to measure the enzymatic activity of pancreatic lipase, which is essential for determining the inhibitory effects of test compounds.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.5)
-
Gum arabic solution
-
Test inhibitor (e.g., Orlistat, Isooctyl Alcohol)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare substrate solution by dissolving pNPP in isopropanol and then emulsifying it in Tris-HCl buffer containing gum arabic.
-
Prepare various concentrations of the test inhibitor.
-
In a 96-well plate, add the PPL solution to wells containing the buffer and different concentrations of the inhibitor. Incubate for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Measure the absorbance at 405 nm every minute for 30 minutes at 37°C. The rate of p-nitrophenol production is proportional to the lipase activity.
-
A control reaction without any inhibitor is run in parallel.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the pancreatic lipase activity assay with a range of inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression analysis.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow Diagram
The following diagram illustrates the workflow for screening and characterizing enzyme inhibitors.
Caption: Workflow for identifying and characterizing enzyme inhibitors.
References
Validating Cellular Target Engagement of Einecs 299-216-8: A Comparative Guide
Introduction
Validating that a compound engages its intended target within a cellular environment is a critical step in drug discovery and chemical biology. This process confirms the mechanism of action and provides crucial data for optimizing lead compounds. This guide provides a comparative overview of key methodologies for assessing the cellular target engagement of Einecs 299-216-8, tailored for researchers, scientists, and drug development professionals. We present experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate validation strategy.
Challenge in Identification of this compound
Initial searches for "this compound" did not yield a specific chemical name, structure, or biological target. The European Inventory of Existing Commercial Chemical Substances (EINECS) is a list of chemical substances that were commercially available in the European Union between 1971 and 1981. Without a clear identification of the compound, a detailed, target-specific comparison is not feasible.
Therefore, this guide will focus on the general methodologies for validating target engagement, which can be applied once the specific target of this compound is identified. We will use illustrative examples of well-characterized kinase inhibitors to demonstrate the application of these techniques.
Comparative Analysis of Cellular Target Engagement Assays
Several robust methods exist to quantify the interaction between a compound and its target protein in a cellular context. The choice of assay depends on factors such as the nature of the target, the required throughput, and the desired endpoint. Below is a comparison of commonly used techniques.
| Assay Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Label-free; applicable to native proteins; provides direct evidence of target binding. | Lower throughput for traditional Western blot-based readout; requires specific antibodies. | Low to Medium |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET. | High-throughput; quantitative measurement of intracellular affinity and occupancy; live-cell format. | Requires genetic modification of the target protein; dependent on a suitable tracer. | High |
| Fluorescence Resonance Energy Transfer (FRET) Assays | Similar to NanoBRET™, but uses two fluorophores. | High-throughput; provides spatial and temporal information on protein interactions. | Requires genetic modification; potential for spectral overlap and bleed-through. | High |
| In-Cell Western™/On-Cell Western | Immunocytochemistry-based detection of a downstream signaling event (e.g., phosphorylation) in fixed cells. | High-throughput; multiplexing capabilities; no need for protein tagging. | Indirect measure of target engagement; requires specific and high-quality antibodies. | High |
| Flow Cytometry-based Assays | Measures changes in downstream markers or signaling events in individual cells. | High-throughput; single-cell resolution; multiplexing capabilities. | Indirect measure of target engagement; can be complex to develop and optimize. | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for two key target engagement assays.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment with a Western blot readout.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.
-
Transfer the supernatant containing the soluble protein fraction to new tubes.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify their intensity.
-
-
Data Analysis:
-
Plot the band intensity as a function of temperature for both treated and untreated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general workflow for the NanoBRET™ assay.
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add the fluorescent NanoBRET™ tracer to all wells.
-
-
Signal Detection:
-
Incubate the plate at 37°C to allow for compound and tracer binding to reach equilibrium.
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A hypothetical kinase signaling pathway targeted by this compound.
While the specific identity and target of this compound remain to be determined, the methodologies outlined in this guide provide a robust framework for validating its cellular target engagement. The choice of assay will depend on the specific research question and available resources. By employing these techniques, researchers can gain critical insights into the mechanism of action of this compound and advance its development as a potential therapeutic agent or research tool. Once the molecular target is identified, a more tailored and direct comparative analysis with known inhibitors can be performed.
Replicating published synthesis protocols for quinoline-thiazolidinone compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of quinoline and thiazolidinone scaffolds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the resulting hybrid molecules. This guide provides a comparative overview of published synthesis protocols for quinoline-thiazolidinone compounds, offering a valuable resource for researchers aiming to replicate or adapt these methods. Experimental data is presented to facilitate objective comparisons, and detailed methodologies for key reactions are outlined.
Comparison of Synthetic Protocols
The synthesis of quinoline-thiazolidinone derivatives typically involves multi-step reaction sequences. Below is a summary of quantitative data from various published protocols, highlighting differences in reaction conditions and yields.
| Protocol Reference | Starting Materials | Key Intermediates | Cyclization Reagent | Solvent/Catalyst | Reaction Conditions | Final Product Yield (%) |
| Protocol 1 [1] | 8-hydroxy quinoline, ethyl chloroacetate, hydrazine hydrate, substituted benzaldehydes | 2-(quinolin-8-yloxy)acetohydrazide, Schiff bases | Thioglycolic acid | - | Basic conditions | Not specified in abstract |
| Protocol 2 | 2-chloroquinoline-3-carbaldehyde, substituted amines | Schiff bases (tetrazolo[1,5-a]quinoline-4-yl methylidene]substituted amine) | Thioglycolic acid | DMF, Zinc chloride | Reflux for 12 hours | Not specified in abstract |
| Protocol 3 [2] | 2-hydrazinylquinoline, aromatic aldehydes/isatin | Schiff bases | Thioglycolic acid | - | Cyclocondensation | Not specified in abstract |
| Protocol 4 [3] | Acetanilide, Vilsmeier-Haack reagent | 2-chloro-3-(chloromethyl)quinoline, (Z)-5-benzylidenethiazolidine-2,4-dione potassium salt | - | Acetonitrile | Reflux | 91% for a key intermediate |
| Protocol 5 [4] | 2-phenyl-3-amino-quinazolin-4(3H)-one, 2-chloro-quinoline-3-carboxaldehyde | Schiff base | Thioglycolic acid | DMF, ZnCl2 | Reflux | 63-85% |
Experimental Protocols
The synthesis of quinoline-thiazolidinone compounds generally follows a convergent strategy involving the preparation of a quinoline-containing intermediate which is then coupled with a thiazolidinone precursor or a molecule that undergoes cyclization to form the thiazolidinone ring.
General Procedure for the Synthesis of Schiff Bases:
A common step in many protocols is the formation of a Schiff base by the condensation of a quinoline derivative containing an aldehyde or a hydrazine group with a primary amine or a carbonyl compound, respectively.
-
An equimolar mixture of the quinoline-containing aldehyde/hydrazine and the respective amine/carbonyl compound is dissolved in a suitable solvent, such as ethanol or methanol.[2]
-
A catalytic amount of an acid (e.g., glacial acetic acid, concentrated H2SO4) is often added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried. Recrystallization from a suitable solvent is performed for purification.
General Procedure for Thiazolidinone Ring Formation:
The characteristic 4-thiazolidinone ring is typically formed by the cyclocondensation of a Schiff base with a compound containing a thiol group, most commonly thioglycolic acid.
-
To a solution of the Schiff base in a solvent like dimethylformamide (DMF) or 1,4-dioxane, thioglycolic acid is added in excess.[5]
-
A catalytic amount of a Lewis acid, such as zinc chloride (ZnCl2), may be added.[4]
-
The mixture is refluxed for an extended period, often 10-12 hours.
-
After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the excess acid and then into crushed ice.
-
The resulting solid product is filtered, washed thoroughly with water, and purified by recrystallization.
Characterization:
The structure and purity of the synthesized quinoline-thiazolidinone compounds are confirmed using various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl), C-N, and C-S bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.
Visualizing the Process and Potential Applications
To better understand the synthesis and potential biological relevance of these compounds, the following diagrams illustrate a generalized workflow and a representative signaling pathway.
Caption: Generalized workflow for the synthesis and characterization of quinoline-thiazolidinone compounds.
Caption: Potential signaling pathway involving PPARγ modulation by a quinoline-thiazolidinone agonist.[3]
References
- 1. Synthesis and biological evaluation of some thiazolidinone-quinoline derivative [wisdomlib.org]
- 2. Synthesis, Characterization and Evaluation of Anti-inflammatory and Analgesic Activity of Some Novel Quinoline Based Thiazolidinone Heterocycles [ejchem.journals.ekb.eg]
- 3. Design and synthesis of a novel quinoline thiazolidinedione hybrid as a potential antidiabetic PPARγ modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antioxidant capacity of Einecs 299-216-8 against standard compounds
An in-depth guide for researchers and drug development professionals on the antioxidant performance of N-Acetylcysteine (Einecs 299-216-8) benchmarked against standard antioxidant compounds.
N-Acetylcysteine (NAC), identified by Einecs number 299-216-8, is a well-documented antioxidant with a history of clinical applications.[1][2] This guide provides a comparative analysis of NAC's antioxidant capacity against widely recognized standard compounds such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The comparison is based on data from various in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is not an intrinsic property but depends on the specific assay used, which in turn reflects different mechanisms of antioxidant action. The following tables summarize the available quantitative data from studies comparing NAC to standard antioxidants.
| Compound | DPPH Radical Scavenging Activity | Reference |
| N-Acetylcysteine (NAC) | Lower than α-tocopherol | [3][4] |
| N-Acetylcysteine Amide (NACA) | Higher than NAC at all concentrations | [3][4] |
| α-Tocopherol | Higher than NAC and NACA | [3][4] |
| Ascorbic Acid | Standard positive control | [3][4] |
| Butylated Hydroxytoluene (BHT) | Standard positive control | [3][4] |
| Compound | Hydrogen Peroxide (H₂O₂) Scavenging Activity | Reference |
| N-Acetylcysteine (NAC) | Better than NACA at lower concentrations | [3][4] |
| N-Acetylcysteine Amide (NACA) | Greater than NAC at the highest concentration | [3][4] |
| Compound | β-Carotene Bleaching Prevention | Reference |
| N-Acetylcysteine (NAC) | 60% higher ability than control | [3][4] |
| N-Acetylcysteine Amide (NACA) | 55% higher ability than control | [3][4] |
| α-Tocopherol | Better than NAC and NACA | [3][4] |
| Butylated Hydroxytoluene (BHT) | Better than NAC and NACA | [3][4] |
| Compound | Metal Chelating Activity | Reference |
| N-Acetylcysteine Amide (NACA) | >50% of EDTA's capacity | [3][4] |
| Butylated Hydroxytoluene (BHT) | NACA is four times more effective | [3][4] |
| α-Tocopherol | NACA is nine times more effective | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key antioxidant capacity assays cited.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]
-
Sample Preparation: The test compounds (NAC and standards) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the solutions is measured at a characteristic wavelength (typically 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[8]
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9][10]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[8]
-
Reaction: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).[11]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.[14]
-
Sample and Standard Preparation: A series of dilutions of the test samples and a ferrous sulfate (FeSO₄) standard are prepared.
-
Reaction: The FRAP reagent is mixed with the sample or standard solutions.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-40 minutes).[13][15]
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at a wavelength between 590 and 630 nm.[13]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous iron standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[16][17]
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a suitable buffer.[18][19]
-
Reaction Setup: The fluorescent probe is mixed with the antioxidant sample or Trolox standard in a multi-well plate.[18]
-
Initiation of Reaction: The reaction is initiated by adding the free radical initiator.[18]
-
Fluorescence Measurement: The fluorescence decay is monitored over time at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[18][19]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the Trolox standard.[19]
Signaling Pathways and Mechanisms of Action
N-Acetylcysteine exerts its antioxidant effects through various mechanisms.[1] It can act as a direct scavenger of reactive oxygen species (ROS), though its primary role is as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][20] NAC also influences antioxidant signaling pathways.[1]
Caption: N-Acetylcysteine's multifaceted antioxidant and anti-inflammatory mechanisms.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing the antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for in vitro antioxidant capacity determination.
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Oxygen Radical Antioxidant Capacity (ORAC) Assay [cellbiolabs.com]
- 17. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of different analytical techniques for Einecs 299-216-8
A definitive head-to-head comparison of analytical techniques for the chemical substance identified by Einecs 299-216-8 is currently not feasible due to the inability to conclusively identify the compound through publicly available resources. Extensive searches for this specific European Inventory of Existing Commercial Chemical Substances (EINECS) number have not yielded a confirmed chemical name, CAS number, or molecular structure. This critical gap in information precludes the retrieval of specific experimental data and protocols necessary for a comprehensive and objective comparison of analytical methodologies.
The initial and crucial step in developing a comparative guide for analytical techniques is the unambiguous identification of the target analyte. Without a confirmed chemical identity, it is impossible to:
-
Source Relevant Analytical Methods: Different chemical compounds, based on their functional groups, polarity, volatility, and other physicochemical properties, require specific analytical approaches. For instance, a volatile organic compound would be amenable to Gas Chromatography (GC), while a large, non-volatile biomolecule would necessitate techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Gather Quantitative Performance Data: Key comparison metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision are all substance-specific. This data is generated through rigorous experimental validation for a particular analyte on a given analytical platform.
-
Detail Experimental Protocols: Sample preparation, chromatographic conditions (e.g., column type, mobile phase), mass spectrometric parameters (e.g., ionization mode, mass analyzer), and spectroscopic settings are all tailored to the specific chemical properties of the substance being analyzed.
-
Visualize Relevant Pathways and Workflows: Diagrams of signaling pathways or experimental workflows are context-dependent and require knowledge of the substance's biological activity or the specific analytical process, which is currently unavailable.
A search result from a chemical procurement platform hinted at a possible association of EC number 299-216-8 with a substance fragment named "Ethyl 2-[[[2,4(or3,5)-dimethyl ...". However, this information is incomplete and could not be independently verified or linked to a definitive chemical structure. Without this confirmation, any attempt to build a comparison of analytical techniques would be based on speculation and would not meet the rigorous standards required for a scientific or professional audience.
Therefore, until the chemical identity of this compound is unequivocally established, a detailed and data-driven comparison of analytical techniques cannot be responsibly generated. Researchers, scientists, and drug development professionals seeking to analyze this substance are advised to first confirm its identity through their own internal resources, supplier documentation, or by contacting the relevant regulatory bodies that manage the EINECS inventory. Once the substance is identified, a targeted search for appropriate analytical methods can be successfully undertaken. successfully undertaken.
Independent Verification of Thiazolidinone's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-inflammatory properties of various thiazolidinone derivatives. The information presented is collated from multiple independent studies to offer a comprehensive overview of their potential as anti-inflammatory agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to support data interpretation and future research.
In Vitro Anti-inflammatory Activity
Thiazolidinone derivatives have been extensively evaluated for their in vitro anti-inflammatory effects, primarily through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. The following table summarizes the inhibitory activity of various thiazolidinone derivatives against COX-1 and COX-2.
| Compound ID/Series | Test System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolyl-thiazolidinones (24a, 24b) | In vitro enzyme assay | 5.6 (24a), 4.5 (24b) | 1.52 (24a), 1.06 (24b) | 3.68 (24a), 4.24 (24b) | [1] |
| Diphenylthiazole–thiazolidinone hybrids (22a, 22b, 22c) | In vitro enzyme assay | 3.51 (22a), 2.03 (22b) | - | - | [2] |
| - | - | - | 3.84 (22c) | - | [2] |
| Pyrazolyl-thiazolidinone derivatives (16a, 16b, 18f) | In vitro enzyme assay | - | - | 134.6 (16a), 26.08 (16b), 42.13 (18f) | [3] |
| 5-metylthiazole-based thiazolidinones | In vitro enzyme assay | Active | - | - | [4] |
Inhibition of Inflammatory Mediators in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for assessing anti-inflammatory activity. Thiazolidinones have been shown to inhibit the production of key inflammatory mediators in this cell line.[5] A systematic review of 13 studies demonstrated that thiazolidine derivatives consistently inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[5]
| Compound ID | Test System | Parameter Measured | IC50 / % Inhibition | Reference |
| TZD-OCH2CH3 | LPS-induced RAW 264.7 cells | NO Production | IC50: 65 µg/mL | [6] |
| TZD-OCH2CH3 | LPS-induced RAW 264.7 cells | COX-2 mRNA expression | 61.06% inhibition at 60 µg/mL | [6] |
| Thiazolidinone derivative B | LPS-induced RAW 264.7 cells | NF-κB expression | 48.17% inhibition at 50 µM | |
| TZD-OCH2CH3 | LPS-induced RAW 264.7 cells | NF-κB expression | IC50: 48 µg/mL | [7][8] |
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinone derivatives has been validated in preclinical animal models, most notably the carrageenan-induced paw edema model in rodents.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation. The table below presents the percentage of edema inhibition by various thiazolidinone derivatives.
| Compound ID/Series | Animal Model | Dose | % Edema Inhibition | Time Point | Reference |
| Thiazolidine derivatives 1b and 1d | Mice | 1, 3, 10 mg/kg | Attenuated hyperalgesia and allodynia | - | [9][10] |
| 4-thiazolidinone-pyridine hybrids | Rats | - | Good anti-inflammatory activity | - | [11] |
| Imidazothiazole-thiazolidinone hybrids (4a-g, 5a-d) | - | 100 µg/mL | 62.08% to 84.94% inhibition of albumin denaturation | - | [12] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of thiazolidinones are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating anti-inflammatory properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZD-OCH2 CH3 ) [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ScholarWorks @ UTRGV - Research Symposium: Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents [scholarworks.utrgv.edu]
- 12. Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Diisononyladipat (EINECS 299-216-8)
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung für die ordnungsgemäße Entsorgung von Diisononyladipat (DINA), identifiziert durch die EINECS-Nummer 299-216-8, um die Sicherheit im Labor und die Einhaltung von Umweltvorschriften zu gewährleisten.
Diisononyladipat ist eine organische chemische Verbindung, die häufig als Weichmacher in Kunststoffen wie PVC verwendet wird.[1][2][3][4] Es handelt sich um eine farblose Flüssigkeit mit schwachem Geruch, die in Wasser nahezu unlöslich ist.[1][2]
Wichtige Sicherheitsinformationen und Gefahren
Obwohl Diisononyladipat nach der Verordnung (EG) Nr. 1272/2008 nicht als gefährlicher Stoff eingestuft ist, sind beim Umgang und bei der Entsorgung Vorsichtsmaßnahmen zu treffen.[5] Es kann schwere Augenreizungen und allergische Hautreaktionen hervorrufen.[6][7] Zudem ist es schädlich für Wasserorganismen mit langfristiger Wirkung.[6][7]
| Physikalisch-chemische Daten | Wert |
| CAS-Nummer | 33703-08-1 |
| Molare Masse | 398,62 g·mol−1 |
| Aggregatzustand | Flüssig |
| Dichte | 0,92 g·cm−3 (20 °C) |
| Schmelzpunkt | -65 °C |
| Siedepunkt | 232 °C (6,77 hPa) |
| Löslichkeit in Wasser | <0,1 mg·l−1 (20 °C) |
Schritt-für-Schritt-Anleitung zur Entsorgung
Die Entsorgung von Diisononyladipat muss kontrolliert und in Übereinstimmung mit den örtlichen und nationalen Vorschriften erfolgen.
1. Persönliche Schutzausrüstung (PSA): Tragen Sie bei der Handhabung von Diisononyladipat immer geeignete persönliche Schutzausrüstung.
-
Augenschutz: Schutzbrille mit Seitenschutz.
-
Handschutz: Chemikalienbeständige Schutzhandschuhe (z. B. aus Nitrilkautschuk).
-
Körperschutz: Laborkittel.
2. Vermeidung der Freisetzung in die Umwelt: Verhindern Sie das Eindringen von Diisononyladipat in die Kanalisation, Oberflächen- und Grundwasser.[8] Verschüttetes Material sollte mit saugfähigen Materialien wie Sand, Kieselgur oder Universalbindemittel aufgenommen werden.[8]
3. Sammlung und Lagerung von Abfällen:
-
Sammeln Sie Reste von Diisononyladipat und kontaminierte Materialien in dafür vorgesehenen, dicht verschlossenen Behältern.
-
Beschriften Sie die Abfallbehälter deutlich mit dem Inhalt.
-
Lagern Sie die Abfallbehälter an einem gut belüfteten Ort, getrennt von unverträglichen Materialien.
4. Entsorgungsverfahren: Die bevorzugte Entsorgungsmethode für Diisononyladipat ist die Verbrennung in einer zugelassenen industriellen Verbrennungsanlage.[6] Kontaktieren Sie ein zertifiziertes Entsorgungsunternehmen, um die Abholung und fachgerechte Entsorgung zu veranlassen. Entsorgen Sie Inhalte und Behälter gemäß den Anweisungen des lizenzierten Abfallsammlers.
Logischer Ablauf der Entsorgungsentscheidung
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die sichere Entsorgung von Diisononyladipat.
Abbildung 1: Prozess der sicheren Entsorgung.
References
- 1. Großhandel | Diisononyladipat (DINA) | [comedol.de]
- 2. Diisononyladipat – Wikipedia [de.wikipedia.org]
- 3. Diisononyladipat (DINA) – Qualität für Ihre Produkte | PENPET [penpet.de]
- 4. Diisononyladipat [chemie.de]
- 5. lgcstandards.com [lgcstandards.com]
- 6. chemos.de [chemos.de]
- 7. chemos.de [chemos.de]
- 8. syskem.de [syskem.de]
Unable to Provide Safety Information for Invalid EINECS Number 299-216-8
The provided European Inventory of Existing Commercial Chemical Substances (EINECS) number, 299-216-8, is not a valid identifier for any chemical substance. As a result, the specific safety and logistical information requested, including personal protective equipment (PPE) recommendations, operational handling plans, and disposal procedures, cannot be provided.
EINECS numbers are unique seven-digit identifiers assigned to chemical substances commercially available in the European Union between 1971 and 1981. The format of these numbers follows a specific structure, and the number 299-216-8 does not conform to this system. Attempts to identify a potential chemical substance through corrections of the provided number have not yielded a definitive match.
To obtain the necessary safety information, it is crucial to correctly identify the chemical . Researchers, scientists, and drug development professionals are strongly advised to:
-
Verify the EINECS number: Please check the Safety Data Sheet (SDS) or the manufacturer's or supplier's product documentation for the correct EINECS or other identifying number (e.g., CAS number).
-
Provide the chemical name: If the EINECS number is unavailable, providing the accurate chemical name will allow for a search of the relevant safety and handling protocols.
Without a valid chemical identifier, it is impossible to deliver the detailed and accurate safety guidance required for laboratory and research settings. Once the correct chemical information is available, a comprehensive response can be generated, including:
-
Detailed tables summarizing quantitative data on PPE.
-
Experimental protocols for safe handling.
-
Visual diagrams of workflows and safety procedures.
The commitment to providing value beyond the product itself necessitates a foundation of accurate information to ensure the safety of all personnel. We encourage you to provide the correct chemical identifier to receive the essential safety and logistical information you require.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
